Ms-PEG12-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O17S/c1-32(2,3)49-31(33)5-6-36-7-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-50(4,34)35/h5-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIDUPJCGAFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Ms-PEG12-Boc chemical structure
An In-depth Technical Guide to Ms-PEG12-Boc and its Role in Bioconjugation
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of the heterobifunctional linker commonly referred to as this compound. It is important to note that the prefix "Ms" is likely a typographical error in common parlance, and the correct nomenclature for this molecule is typically Boc-NH-PEG12-COOH or t-Boc-N-amido-PEG12-acid . This linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the molecule's characteristics, experimental protocols for its use, and a summary of relevant quantitative data.
Chemical Structure and Properties
Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative that features two distinct functional groups at either end of a 12-unit PEG chain. These are a tert-butyloxycarbonyl (Boc) protected amine group and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.
The key features of this linker include:
-
Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine. This allows for the specific and directed conjugation to a desired molecule.
-
PEG12 Spacer: The polyethylene glycol spacer, consisting of 12 ethylene glycol units, is hydrophilic and flexible. This property is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, as well as reducing the potential for aggregation and immunogenicity.
-
Carboxylic Acid: The terminal carboxyl group can be activated to react with primary amines on a target molecule, forming a stable amide bond.
The general chemical structure is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of Boc-NH-PEG12-COOH is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H63NO16 | [1] |
| Molecular Weight | 717.84 g/mol | [1] |
| CAS Number | 1415981-79-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically ≥95% | [1] |
Synthesis of Boc-NH-PEG12-COOH
A plausible synthetic workflow is outlined below. This process would involve the sequential addition of ethylene glycol units, followed by the introduction of the protected amine and carboxylic acid functionalities.
Caption: A generalized workflow for the synthesis of Boc-NH-PEG12-COOH.
Experimental Protocols
The utility of Boc-NH-PEG12-COOH lies in its ability to link two different molecules through a series of well-defined chemical reactions. The following protocols outline the key steps in a typical bioconjugation workflow using this linker.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the conjugation of the carboxylic acid terminus of the linker to a molecule containing a primary amine, such as an antibody or other protein.
Materials:
-
Boc-NH-PEG12-COOH
-
Amine-containing molecule (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Activation of Boc-NH-PEG12-COOH:
-
Dissolve Boc-NH-PEG12-COOH in the Activation Buffer.
-
Add a molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Boc-NH-PEG12-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next conjugation step.
A visual representation of a typical two-step bioconjugation workflow is provided below.
Caption: A typical two-step bioconjugation workflow using Boc-NH-PEG12-COOH.
Applications in Drug Development
The unique properties of Boc-NH-PEG12-COOH make it a valuable linker for various applications in drug development, most notably in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody provides targeting specificity for cancer cells, and upon internalization, the linker is cleaved to release the drug, leading to cell death. The PEG12 spacer in Boc-NH-PEG12-COOH can enhance the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG12 linker can significantly impact the efficacy of the PROTAC.
The general mechanism of action for a PROTAC is illustrated in the diagram below.
Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Quantitative Data
The performance of bioconjugates containing PEG linkers is often evaluated by various quantitative measures. In the context of PROTACs, the efficacy is typically assessed by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).
The table below presents hypothetical, yet representative, data illustrating how the length of a PEG linker can influence the degradation efficiency of a PROTAC.
| PROTAC with PEGn Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 150 | 75 |
| PEG8 | 50 | 90 |
| PEG12 | 25 | 95 |
| PEG24 | 75 | 85 |
This data is illustrative and the optimal linker length is target-dependent.
Conclusion
Boc-NH-PEG12-COOH is a versatile and valuable heterobifunctional linker for researchers and drug developers. Its well-defined structure, with a protected amine, a flexible hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the controlled and efficient synthesis of complex bioconjugates. The applications of this linker, particularly in the development of ADCs and PROTACs, highlight its importance in advancing targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of Boc-NH-PEG12-COOH in various research and development endeavors.
References
An In-depth Technical Guide to Boc-Protected PEG12 Derivatives
For Researchers, Scientists, and Drug Development Professionals
The term "Ms-PEG12-Boc" is not a standard chemical nomenclature and appears to be ambiguous. However, it likely refers to a derivative of polyethylene glycol (PEG) with twelve repeating ethylene oxide units, functionalized with a tert-butoxycarbonyl (Boc) protecting group. The "Ms" prefix is not a standard descriptor in this context and its meaning is unclear without further specification.
This guide provides a comprehensive overview of common Boc-protected PEG12 derivatives used in research and drug development. These molecules are bifunctional linkers, often employed to connect molecules of interest, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the Boc group serves as a protecting group for an amine, allowing for controlled, sequential reactions.
Quantitative Data of Common Boc-PEG12 Derivatives
The following table summarizes the molecular weight and formula of several commercially available Boc-protected PEG12 linkers. The specific terminal functional groups dictate the molecule's reactivity and intended application.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Boc-PEG12-alcohol | C₂₉H₅₉NO₁₄ | 645.8 | 159156-95-3[1][2] |
| Boc-NH-PEG12-COOH | C₃₂H₆₃NO₁₆ | 717.84 | 1415981-79-1[3] |
| t-Boc-N-amido-PEG12-acid | C₃₂H₆₃NO₁₆ | 717.9 | 187848-68-6[4] |
| Boc-NH-PEG12-NH₂ | C₃₁H₆₄N₂O₁₄ | 688.84 | 1642551-09-4[5] |
| t-Boc-Aminooxy-PEG12-NHS ester | C₃₆H₆₆N₂O₁₉ | 830.91 | Not Available |
| Boc-NH-PEG12-C2-Boc | C₃₆H₇₁NO₁₆ | 773.95 | 2568494-35-7 |
Experimental Protocols
A common and critical step when working with Boc-protected molecules is the removal of the Boc group (deprotection) to reveal a reactive primary amine. This amine can then be used for subsequent conjugation reactions.
Protocol: Boc Deprotection of a Boc-PEG12 Derivative
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from a Boc-PEG12 linker to expose the primary amine for further functionalization.
Materials:
-
Boc-PEG12 derivative (e.g., Boc-NH-PEG12-COOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., DCM/Methanol)
-
Ninhydrin stain
Procedure:
-
Dissolution: Dissolve the Boc-PEG12 derivative in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acidification: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The deprotected product will have a different retention factor (Rf) and will be ninhydrin-positive (stains purple/blue), indicating the presence of a free amine. The starting material is ninhydrin-negative.
-
Quenching and Neutralization: Once the reaction is complete (typically 1-2 hours), carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Re-dissolve the residue in a small amount of DCM and slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Ensure the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG12 derivative.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows involving Boc-protected PEG12 linkers.
Caption: A typical workflow for the deprotection of a Boc-protected PEG12 linker.
Caption: A logical workflow for synthesizing a PROTAC using a heterobifunctional Boc-PEG12 linker.
References
- 1. N-Boc-PEG12-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]
- 2. N-Boc-PEG12-alcohol | C29H59NO14 | CID 51340991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 5. biorbyt.com [biorbyt.com]
A Technical Guide to the Physical Properties of Boc-NH-PEG12-COOH
This in-depth technical guide provides a comprehensive overview of the core physical properties of Boc-NH-PEG12-COOH, a heterobifunctional PROTAC linker essential for researchers, scientists, and professionals in drug development. This document outlines the molecule's key characteristics, provides detailed experimental protocols for its analysis, and visualizes its application in relevant biochemical pathways.
Core Physical and Chemical Properties
Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative featuring a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit ethylene glycol chain. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
It is important to note a common point of ambiguity in the nomenclature of similar PEG linkers. The "-COOH" suffix can refer to either a propionic acid terminus (-CH2CH2COOH) or an acetic acid terminus (-CH2-COOH). This guide focuses on the more frequently cited variant in PROTAC literature, Boc-NH-PEG12-CH2CH2COOH .
Summary of Physical Properties
The following table summarizes the key quantitative data for Boc-NH-PEG12-CH2CH2COOH.
| Property | Value | Source |
| Molecular Formula | C32H63NO16 | [1][2][3] |
| Molecular Weight | 717.84 g/mol | [1][2] |
| Appearance | Colorless to light yellow viscous liquid or solid-liquid mixture | |
| Purity | ≥95% to ≥98% | |
| Storage Conditions | -20°C, protect from light. For stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month). |
Note: A related compound, Boc-NH-PEG12-CH2-COOH, has a molecular formula of C31H61NO16 and a molecular weight of approximately 703.81 g/mol .
Solubility Profile
Boc-NH-PEG12-COOH exhibits solubility in a range of organic solvents.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (139.31 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended. |
| Aqueous Buffers | Soluble in various formulations for in vivo use. | For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Experimental Protocols
Detailed methodologies for the characterization of Boc-NH-PEG12-COOH are crucial for ensuring its quality and proper application in research.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the PEG backbone, standard UV detection is not suitable for purity analysis. Instead, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended.
Objective: To determine the purity of Boc-NH-PEG12-COOH using reversed-phase HPLC coupled with an ELSD.
Materials:
-
Boc-NH-PEG12-COOH sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system equipped with a gradient pump, autosampler, and ELSD
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of Boc-NH-PEG12-COOH in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 SLM
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Kinetic Solubility Assay
This protocol provides a method to determine the aqueous solubility of Boc-NH-PEG12-COOH.
Objective: To assess the kinetic solubility of the compound in a buffered aqueous solution.
Materials:
-
Boc-NH-PEG12-COOH
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Boc-NH-PEG12-COOH in DMSO.
-
Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed indicates the precipitation point and thus the kinetic solubility.
Applications in PROTAC Synthesis and Mechanism
Boc-NH-PEG12-COOH is a cornerstone in the modular synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for synthesizing a PROTAC using Boc-NH-PEG12-COOH.
Caption: Workflow for the three-step synthesis of a PROTAC.
This process typically involves:
-
Deprotection: The Boc protecting group is removed from the amine terminus of the PEG linker, commonly using an acid like trifluoroacetic acid (TFA).
-
First Coupling: The newly exposed free amine is then coupled to the carboxylic acid group of a "warhead" molecule that binds to the target protein of interest. This reaction is often facilitated by coupling agents like EDC and NHS.
-
Second Coupling: The carboxylic acid terminus of the PEG linker is activated (e.g., with HATU) and reacted with an amine group on the E3 ligase ligand to form the final PROTAC molecule.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule facilitates the degradation of the target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated degradation of a target protein.
The key steps in the mechanism are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
References
An In-depth Technical Guide to Ms-PEG12-Boc and its Analogues for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ms-PEG12-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the ambiguity of the "Ms" designation, which may refer to a mesylate group that is not commonly available as a stock compound, this guide will focus on the widely used and commercially available analogue, t-Boc-N-amido-PEG12-acid . This analogue possesses the core functionalities of a Boc-protected amine and a terminal reactive group, making it a versatile tool for researchers.
Compound Identification and Properties
The term "this compound" most likely refers to a polyethylene glycol (PEG) linker with a length of 12 ethylene glycol units, functionalized with a Boc-protected amine at one end and a methanesulfonyl (mesyl) group at the other. The mesyl group acts as a good leaving group for nucleophilic substitution reactions. However, the more prevalent and readily available analogue features a carboxylic acid instead of a mesyl group.
This guide will focus on t-Boc-N-amido-PEG12-acid , a heterobifunctional linker that offers a stable Boc-protected amine and a reactive carboxylic acid, providing a versatile platform for sequential conjugation chemistries.
Key Specifications and Supplier Information
| Parameter | Value |
| Compound Name | t-Boc-N-amido-PEG12-acid |
| Synonyms | Boc-NH-PEG12-COOH, t-Boc-N-amido-dPEG®12-acid |
| CAS Number | 187848-68-6, 1415981-79-1[1] |
| Molecular Formula | C₃₂H₆₃NO₁₆[1][2] |
| Molecular Weight | ~717.9 g/mol [2] |
| Appearance | Colorless to light yellow viscous liquid or solid |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[2] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM. |
| Suppliers | BroadPharm, Biopharma PEG, Vector Labs, AxisPharm, MedChemExpress |
Core Applications in Research and Drug Development
The unique structure of t-Boc-N-amido-PEG12-acid, featuring a hydrophilic PEG spacer and two distinct reactive ends, makes it an invaluable tool in several advanced applications:
-
PROTAC Development : The PEG linker is ideal for connecting a target protein binder and an E3 ligase ligand. The length and flexibility of the PEG12 chain are critical for facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation. The bifunctional nature allows for a modular synthesis of PROTAC libraries.
-
Antibody-Drug Conjugates (ADCs) : This linker can be used to attach cytotoxic payloads to antibodies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.
-
Peptide and Protein Modification : The linker can be used to PEGylate proteins or peptides, which can increase their stability, reduce immunogenicity, and prolong their circulation time in vivo.
-
Surface Modification : The linker can be used to functionalize nanoparticles, quantum dots, and other material surfaces to improve their biocompatibility and provide anchor points for further conjugation.
Experimental Protocols
The utility of t-Boc-N-amido-PEG12-acid lies in the orthogonal reactivity of its two terminal groups. The carboxylic acid can be coupled to primary amines using standard carbodiimide chemistry, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the terminal carboxylic acid of t-Boc-N-amido-PEG12-acid with EDC and NHS to form an NHS ester, which then readily reacts with a primary amine on a target molecule.
Materials:
-
t-Boc-N-amido-PEG12-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Protocol:
-
Reagent Preparation : Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of t-Boc-N-amido-PEG12-acid, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid :
-
Dissolve t-Boc-N-amido-PEG12-acid (1.0 equivalent) in Activation Buffer.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.
-
-
Coupling to Amine :
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated t-Boc-N-amido-PEG12-NHS ester solution to the amine-containing solution. A molar excess (e.g., 5-20 fold) of the linker may be required, depending on the substrate.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching : Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purification : Purify the conjugate using size exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.
Quantitative Data for EDC/NHS Coupling:
| Parameter | Value/Condition |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.2 : 1.2 |
| Activation Time | 15-60 minutes |
| Coupling pH | 7.2-7.5 |
| Coupling Time | 2-12 hours |
| Typical Yield | 40-70% (highly substrate dependent) |
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.
Materials:
-
Boc-protected PEG12 conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (cold)
-
Rotary evaporator
Protocol:
-
Reaction Setup : Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
TFA Addition : Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 or 50% TFA/DCM solution).
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To obtain the TFA salt, precipitate the product by adding cold diethyl ether and collect the solid by filtration.
-
To obtain the free amine, dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Quantitative Data for Boc Deprotection:
| Parameter | Value/Condition |
| Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes - 4 hours |
| Typical Yield | >95% (often quantitative) |
Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: Workflow for EDC/NHS-mediated amide coupling.
Experimental Workflow for Boc Deprotection
Caption: Workflow for TFA-mediated Boc deprotection.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism using a PEG12 linker.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility.
Key Advantages of PEG Linkers:
-
Enhanced Solubility and Physicochemical Properties: The inherent hydrophilicity of PEG linkers significantly improves the aqueous solubility of PROTACs, which is a critical factor for viable intravenous formulations and overall bioavailability. By mitigating the hydrophobicity of the two ligands, PEG linkers help prevent aggregation and improve the compound's compatibility with physiological environments.
-
Modulation of Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a "molecular chameleon" effect that presents a more compact and less polar structure amenable to traversing the cell membrane.
-
Optimization of Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical parameters that must be optimized to achieve the proper orientation and proximity for efficient ubiquitin transfer. An optimal linker length allows for maximal interaction between the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.
-
Favorable Pharmacokinetics (PK): PEGylation is a well-established strategy for improving the PK profile of therapeutics. By increasing the hydrodynamic size of the PROTAC, PEG linkers can reduce renal clearance, leading to a longer circulation half-life. The "stealth" properties conferred by the PEG's hydration shell can also shield the PROTAC from enzymatic degradation and recognition by the immune system.
Quantitative Data on PEG Linkers in PROTAC Performance
The length of the PEG linker has a profound and often non-linear impact on the degradation efficiency of a PROTAC. Optimization is an empirical process, as the ideal length depends on the specific target protein and E3 ligase pair. Below is a summary of illustrative data compiled from various sources in the literature, highlighting the effect of PEG linker length on PROTAC activity.
| PROTAC Target | E3 Ligase | Linker Composition (n = PEG units) | Key Quantitative Data | Reference |
| Estrogen Receptor (ER) | VHL | Alkyl chain (16 atoms total) | Optimal degradation observed. Shorter or longer linkers showed reduced efficacy. | |
| BRD4 | CRBN | PEG3 vs. Alkyl C9 | Alkyl linker showed superior degradation; PEG linker led to weak degradation, implying composition is as critical as length. | |
| BRD4 | VHL | PEG2, PEG3, PEG4, PEG5 | Activity varied with linker length, with PEG4 often showing optimal DC50 values in cellular assays. | |
| SMARCA2/4 | VHL | PEG-based linkers | Permeability was a key factor, with linker modifications impacting cellular activity. | |
| ERK5 | VHL | PEG-based linker | PROTAC showed good cell permeability despite a high molecular weight, attributed to conformational flexibility. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line and context-dependent. The data presented is for illustrative purposes to show trends in linker optimization.
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can quantify this interaction.
-
Isothermal Titration Calorimetry (ITC):
-
Preparation: Dialyze the purified target protein (POI) and E3 ligase complex (e.g., VCB) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Prepare the PROTAC stock solution in 100% DMSO and dilute it into the dialysis buffer to a final DMSO concentration of 2-5%.
-
Experiment: Load the POI into the ITC cell (e.g., at 10-20 µM). Load the E3 ligase complex into the syringe (e.g., at 100-200 µM) along with a fixed concentration of the PROTAC (e.g., 25 µM).
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analysis: Integrate the heat changes upon each injection and fit the data to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). A lower Kd value indicates a more stable ternary complex.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a series of concentrations of the target protein (analyte) over the sensor surface in the absence and presence of a fixed concentration of the PROTAC.
-
Data Acquisition: Measure the change in response units (RU) over time to monitor association and dissociation.
-
Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd). A significant increase in binding response in the presence of the PROTAC indicates ternary complex formation.
-
These assays directly measure the primary outcome of PROTAC action: the reduction of target protein levels within the cell.
-
Western Blotting:
-
Cell Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
-
-
HiBiT/NanoLuc® Reporter Assays:
-
Cell Line Generation: Genetically engineer the target cell line to express the protein of interest endogenously tagged with a small peptide tag (e.g., HiBiT). This is often achieved using CRISPR-Cas9.
-
Cell Treatment: Plate the engineered cells in a multi-well plate (e.g., 96- or 384-well) and treat with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate. The HiBiT tag on the target protein will complement the LgBiT, forming an active NanoLuc® luciferase.
-
Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged target protein.
-
Analysis: This high-throughput method allows for rapid determination of DC50 and degradation kinetics.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Setup: Use a 96-well filter plate where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Add buffer to the receiver plate wells.
-
Application: Add the PROTAC solution to the wells of the filter (donor) plate.
-
Incubation: Place the donor plate on top of the receiver plate and incubate for a set period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and receiver wells using LC-MS/MS.
-
Analysis: Calculate the effective permeability (Pe) value. This assay provides a high-throughput measure of passive diffusion.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS), a foundational technique in the fields of chemistry, biochemistry, and pharmacology. We will delve into the core chemical principles, detailed experimental protocols, and quantitative data to provide a practical resource for professionals in the field.
The Core Principle: N-α-Amino Group Protection
In peptide synthesis, the controlled, sequential addition of amino acids to a growing peptide chain is paramount. To prevent self-polymerization and ensure the correct sequence, the N-α-amino group of the incoming amino acid must be temporarily blocked or "protected." The Boc group is a classic and robust choice for this purpose.
The Boc group is introduced onto the amino acid's nitrogen atom, rendering it unreactive during the carboxyl group activation and coupling steps. It is stable under the basic and nucleophilic conditions required for peptide bond formation but can be cleanly removed with a moderately strong acid, a process known as deprotection. This orthogonality allows for the selective deprotection of the N-α-amino group without disturbing other protecting groups on the amino acid side chains or the linkage to the solid support.
Mechanism of Boc Protection and Deprotection
The protection of an amino acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The deprotection step, which is central to the Boc-SPPS workflow, is accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to a solid support (resin). The process was pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. The cycle consists of three main stages: deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Quantitative Data for Boc-SPPS
The efficiency of each step in the Boc-SPPS cycle is critical for the successful synthesis of long peptides. The following table summarizes typical reagents, concentrations, and reaction times.
| Step | Reagent/Solvent | Typical Concentration | Typical Reaction Time | Purpose |
| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 15-30 minutes | Removal of the N-α-Boc group. |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 1-2 minutes | Neutralizes the protonated N-terminus to the free amine. |
| Coupling (Activation) | Boc-Amino Acid + Dicyclohexylcarbodiimide (DCC) | 2-4 equivalents (relative to resin capacity) | 10-30 minutes (pre-activation) | Formation of a reactive O-acylisourea intermediate. |
| Coupling (Peptide Bond Formation) | Activated Boc-AA in DCM or DMF | 2-4 equivalents | 1-4 hours | Acylation of the N-terminal amine on the resin. |
| Washes | Dichloromethane (DCM) and/or Isopropanol | N/A | 3-5 times for 1 min each | Removal of excess reagents and byproducts. |
| Final Cleavage | Hydrofluoric Acid (HF) | 90% HF, 10% scavenger (e.g., anisole) | 1-2 hours at 0°C | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in manual Boc-SPPS. Automated synthesizers will follow a similar logic.
Protocol 1: N-α-Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in a suitable volume of Dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Wash the resin three times with DCM to remove any impurities.
-
Deprotection Reaction: Add a solution of 40% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Incubation: Agitate the mixture at room temperature for 30 minutes.
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc groups. A typical wash sequence is:
-
DCM (3 times)
-
Isopropanol (2 times)
-
DCM (3 times)
-
Protocol 2: Neutralization
-
Reagent Preparation: Prepare a 5% (v/v) solution of N,N-Diisopropylethylamine (DIEA) in DCM.
-
Neutralization Reaction: Add the DIEA solution to the washed, deprotected peptide-resin.
-
Incubation: Agitate the mixture for 2 minutes.
-
Filtration: Drain the neutralization solution.
-
Repeat: Repeat the neutralization step (steps 2-4) one more time to ensure complete conversion to the free amine.
-
Washing: Wash the resin three times with DCM to remove excess DIEA.
Protocol 3: DCC-Mediated Coupling
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid in DCM.
-
Activator Preparation: Dissolve 3 equivalents of Dicyclohexylcarbodiimide (DCC) in DCM.
-
Pre-activation: Add the DCC solution to the amino acid solution. Allow the mixture to react for 10-15 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling Reaction: Filter the activated amino acid solution to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.
-
Incubation: Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin extensively with DCM to remove any unreacted starting material and soluble byproducts.
Concluding Remarks
The Boc protection strategy for SPPS remains a powerful and relevant technique, particularly for the synthesis of complex peptides or those containing sensitive residues. Its primary advantages are the robustness of the Boc group and the reduced risk of aggregation during synthesis compared to the alternative Fmoc strategy. However, the requirement for a strong acid (TFA) for deprotection in every cycle and the extremely hazardous nature of hydrofluoric acid (HF) for final cleavage are significant drawbacks. Researchers and drug development professionals must weigh these factors carefully when selecting a synthetic strategy. A thorough understanding of the underlying chemistry and meticulous execution of the experimental protocols are essential for achieving high-purity, high-yield peptide products.
An In-depth Technical Guide on the Cellular Mechanism of Action of PEGylated Pro-drugs: A Focus on Amine-Protected PEG Conjugates
Disclaimer: The specific molecule "Ms-PEG12-Boc" is not found in the scientific literature. This guide provides a detailed overview of the expected mechanism of action for a closely related and functionally relevant class of molecules: drug conjugates containing a 12-unit polyethylene glycol (PEG) linker with a Boc-protected amine (Drug-PEG12-Boc). This information is intended for researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents[1][2]. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine provides a versatile handle for bioconjugation strategies[3][4][5]. This guide will explore the cellular mechanism of action of a hypothetical Drug-PEG12-Boc conjugate, from cellular uptake to intracellular trafficking and payload release.
Molecular Structure and Components
A Drug-PEG12-Boc conjugate consists of three key components: a therapeutic payload (Drug), a 12-unit PEG linker (PEG12), and a Boc-protected amine terminal group. The PEG linker is hydrophilic, which can increase the overall water solubility of the conjugate. The Boc group is a labile protecting group that can be removed under acidic conditions to yield a primary amine.
Caption: General structure of a hypothetical Drug-PEG12-Boc conjugate.
Cellular Uptake and Intracellular Trafficking
The cellular entry of PEGylated nanoparticles and drug conjugates is a complex process primarily mediated by endocytosis. The specific pathway can depend on the cell type, the nature of the drug, and the overall physicochemical properties of the conjugate.
Endocytic Pathways
Several endocytic pathways may be involved in the uptake of PEGylated conjugates:
-
Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes.
Studies on PEGylated quantum dots and other nanoparticles have shown that multiple pathways can be active simultaneously. The relative contribution of each pathway can be dissected using specific chemical inhibitors.
Caption: Potential endocytic pathways for cellular uptake.
Intracellular Fate and Payload Release
Once internalized, the Drug-PEG12-Boc conjugate is typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes (pH 4.5-5.0) can facilitate the cleavage of the acid-labile Boc group, exposing the primary amine. Depending on the linker chemistry between the drug and the PEG chain, the acidic environment or lysosomal enzymes can trigger the release of the therapeutic payload into the cytoplasm where it can exert its pharmacological effect.
Hypothetical Quantitative Data
The following table summarizes hypothetical data that would be critical in evaluating the cellular activity of a Drug-PEG12-Boc conjugate.
| Parameter | Cell Line A (e.g., Cancer) | Cell Line B (e.g., Normal) | Method |
| Cellular Uptake (AUC) | 1250 ± 150 | 450 ± 75 | Flow Cytometry |
| IC50 (µM) | 2.5 ± 0.5 | 25 ± 5 | MTT Assay |
| Lysosomal Co-localization (%) | 85 ± 10 | 70 ± 12 | Confocal Microscopy |
| Payload Release Half-life (h) | 4 ± 1 | 6 ± 1.5 | HPLC-MS |
Detailed Experimental Protocols
Cellular Uptake Analysis by Flow Cytometry
This protocol details a method to quantify the cellular uptake of a fluorescently labeled version of the Drug-PEG12-Boc conjugate.
Materials:
-
Fluorescently-labeled Drug-PEG12-Boc
-
Target cells (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Prepare a series of concentrations of the fluorescently-labeled conjugate in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the conjugate solutions to the wells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, remove the conjugate solution and wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA and resuspend in PBS containing 2% fetal bovine serum.
-
Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.
Caption: Workflow for cellular uptake analysis by flow cytometry.
Conclusion
While "this compound" remains an uncharacterized molecule, the principles governing the cellular interactions of PEGylated compounds provide a strong framework for predicting its mechanism of action. A Drug-PEG12-Boc conjugate would likely enter cells via endocytosis, traffic through the endo-lysosomal pathway, and release its therapeutic payload in response to the acidic environment of the lysosomes. The experimental approaches outlined in this guide provide a roadmap for the preclinical evaluation of such novel drug delivery systems. Further research into the specific roles of the "Ms" functional group would be necessary to fully elucidate its biological activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Applications of PEGylation in Drug Discovery
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has become a foundational technology in the pharmaceutical industry.[1][2] This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents, ranging from proteins and peptides to small molecules and nanoparticles.[1] By improving drug stability, extending circulation time, and reducing immunogenicity, PEGylation has enabled the development of numerous successful drugs and continues to be a vital tool in the drug discovery pipeline.[1][3]
Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polyether compound approved by the FDA for use in various pharmaceutical applications. Its high solubility in aqueous and organic solvents, coupled with its flexible, uncharged nature, makes it the polymer of choice for bioconjugation. The process of PEGylation masks the therapeutic molecule from the host's immune system and increases its hydrodynamic size, which in turn prolongs its time in circulation by reducing renal clearance.
Core Principles and Mechanism of Action
The fundamental principle of PEGylation lies in the covalent attachment of PEG chains to functional groups on the drug molecule, such as amines, thiols, or carboxyls. This conjugation creates a hydrophilic shield around the drug, leading to several key mechanistic advantages:
-
Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the molecule's size in solution. This larger size prevents the drug from being rapidly cleared by the kidneys, a primary elimination route for smaller molecules.
-
Steric Hindrance and Masking: The flexible PEG chains create a "stealth" effect, physically masking the drug from the immune system and proteolytic enzymes. This steric hindrance reduces immunogenicity and antigenicity by shielding antigenic epitopes and prevents enzymatic degradation.
-
Enhanced Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, facilitating their administration and distribution in the body.
Advantages in Drug Discovery
The application of PEGylation technology offers a multitude of benefits that address common challenges in drug development:
| Benefit | Description |
| Prolonged Half-Life | By increasing the hydrodynamic volume and preventing rapid renal filtration, PEGylation extends the plasma half-life of drugs, leading to reduced dosing frequency. For example, PEGylated interferon-α has a 5-10 fold longer half-life than its unmodified counterpart. |
| Reduced Immunogenicity | The PEG shield minimizes the recognition of the therapeutic protein by the immune system, reducing the risk of antibody formation and hypersensitivity reactions. This is particularly crucial for non-human derived proteins. |
| Improved Stability | PEGylation protects drugs from enzymatic degradation in the bloodstream, enhancing their stability and bioavailability. |
| Enhanced Solubility | It improves the water solubility of poorly soluble compounds, which is a significant hurdle for many small molecule drugs. |
| Passive Tumor Targeting | For PEGylated nanoparticles and long-circulating drugs, the increased size allows them to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature allows entry and poor lymphatic drainage retains the drug. |
Challenges and Limitations
Despite its widespread success, PEGylation is not without its challenges:
| Challenge | Description |
| Potential Immunogenicity | The development of anti-PEG antibodies has been observed in some patients, which can lead to an "accelerated blood clearance" (ABC) phenomenon, reducing the efficacy of the drug upon subsequent administrations. |
| Reduced Bioactivity | The steric hindrance from the PEG chain can sometimes interfere with the drug's binding to its target receptor, potentially reducing its biological activity. Careful optimization of PEG size and attachment site is required to balance pharmacokinetics and pharmacodynamics. |
| Manufacturing Complexity | The PEGylation process adds complexity and cost to drug manufacturing. Ensuring batch-to-batch consistency and characterizing the resulting heterogeneous mixture of PEGylated species can be analytically challenging. |
| Accumulation and Toxicity | High molecular weight PEGs are not readily biodegradable and may accumulate in the body with long-term use, raising potential toxicity concerns. |
Quantitative Data: Impact of PEGylation on Drug Performance
The following tables summarize key quantitative data, illustrating the impact of PEGylation on drug half-life and listing some of the PEGylated drugs that have received FDA approval.
Table 1: Illustrative Examples of Half-Life Extension via PEGylation
| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |
| Interferon-α | ~2-3 hours | ~30-40 hours | ~15x |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | ~4-23x |
| Adenosine Deaminase (ADA) | Minutes | ~48-72 hours | >100x |
Note: Half-life values are approximate and can vary based on the specific PEG size, conjugation chemistry, and patient population.
Table 2: Selected FDA-Approved PEGylated Drugs
| Brand Name | Generic Name | Company | Therapeutic Area |
| Adagen® | Pegademase Bovine | - | Severe Combined Immunodeficiency Disease (SCID) |
| Oncaspar® | Pegaspargase | - | Acute Lymphoblastic Leukemia |
| Pegasys® | Peginterferon alfa-2a | - | Hepatitis B and C |
| Neulasta® | Pegfilgrastim | - | Neutropenia associated with chemotherapy |
| Cimzia® | Certolizumab pegol | UCB, Inc. | Crohn's Disease, Rheumatoid Arthritis |
| Mircera® | Methoxy polyethylene glycol-epoetin beta | - | Anemia associated with chronic kidney disease |
| Empaveli® | Pegcetacoplan | Apellis Pharmaceuticals, Inc. | Paroxysmal Nocturnal Hemoglobinuria |
| Nyvepria® | Pegfilgrastim-apgf | Pfizer Inc. | Neutropenia associated with chemotherapy |
(Data compiled from multiple sources, including)
Experimental Protocols
Detailed methodologies are crucial for the successful development of PEGylated therapeutics. This section outlines key experimental protocols for PEGylation, purification, and characterization.
Protocol 1: General Amine PEGylation via NHS Ester Chemistry
This is one of the most common PEGylation methods, targeting primary amines such as the N-terminus and the side chains of lysine residues.
Materials:
-
Protein/peptide with accessible amine groups
-
Methoxy PEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5
-
Quenching solution: 1 M Tris-HCl or glycine, pH 8.0
Methodology:
-
Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer. Allow the protein solution to equilibrate to the reaction temperature (typically 4°C or room temperature).
-
PEG Reagent Addition: Dissolve the mPEG-SCM reagent in the reaction buffer immediately before use. Add the PEG reagent to the protein solution at a pre-determined molar excess (e.g., 5- to 50-fold molar excess over the protein).
-
Reaction: Gently mix the reaction solution and incubate for 30 minutes to 2 hours at the chosen temperature. The reaction time may require optimization.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any excess PEG-SCM.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, unreacted protein, and byproducts.
Protocol 2: Site-Specific Thiol PEGylation via Maleimide Chemistry
This method targets free sulfhydryl groups, such as those on cysteine residues, offering a more site-specific conjugation approach.
Materials:
-
Protein/peptide with accessible cysteine residues
-
Methoxy PEG-Maleimide (mPEG-MAL)
-
Reaction Buffer: Phosphate buffer containing EDTA (e.g., 1-10 mM), pH 6.5-7.5
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfides need to be reduced first.
Methodology:
-
Reduction (if necessary): If the target cysteine is in a disulfide bond, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce the bond. Remove the reducing agent using a desalting column.
-
Preparation: Dissolve the protein in the reaction buffer. Degas the buffer to minimize re-oxidation of the thiol groups.
-
PEG Reagent Addition: Add the mPEG-Maleimide reagent to the protein solution at a 2- to 10-fold molar excess.
-
Reaction: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Quenching: Add a low molecular weight thiol compound like free cysteine or β-mercaptoethanol to quench any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated product using chromatographic techniques.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic size.
Methodology:
-
Column Equilibration: Equilibrate an appropriate SEC column (selected based on the size of the PEGylated conjugate) with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein). The PEGylated protein, being larger, will elute earlier than the unreacted protein and much earlier than the unreacted PEG reagent.
-
Analysis: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the presence and purity of the desired product.
Protocol 4: Characterization by Mass Spectrometry (MS)
MS is a powerful tool for confirming the identity and determining the degree of PEGylation.
Methodology:
-
Sample Preparation: Prepare the purified PEGylated protein sample by buffer exchange into a volatile buffer (e.g., ammonium acetate) or by using a suitable sample cleanup method like C4 ZipTips.
-
LC-MS Analysis: For complex mixtures, inject the sample onto a liquid chromatography system (e.g., reverse-phase HPLC) coupled to a mass spectrometer. The LC will separate different PEGylated species.
-
Mass Spectrometry: Acquire mass spectra using an electrospray ionization (ESI) source. The resulting spectrum for a PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units (if the PEG is polydisperse) or a single major peak for each degree of PEGylation.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the average mass of the PEGylated protein. This allows for confirmation of the covalent attachment and calculation of the number of PEG chains attached to the protein. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.
Mandatory Visualizations
Diagram 1: General Workflow of Drug PEGylation
References
Determining the Theoretical Mass of Ms-PEG12-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology for determining the theoretical mass of polyethylene glycol (PEG) derivatives, specifically focusing on structures related to "Ms-PEG12-Boc." Due to the ambiguity of the "Ms" designation in "this compound," which is not a standard nomenclature, this document will address several common terminal modifications of a PEG12 chain functionalized with a tert-Butyloxycarbonyl (Boc) protecting group. The principles and protocols outlined herein are broadly applicable to various PEGylated molecules.
Understanding the Structure of PEGylated Compounds
Polyethylene glycol (PEG) is a polymer of ethylene oxide, and in the context of drug delivery and bioconjugation, it is often used as a linker to improve the solubility and pharmacokinetic properties of molecules. A "PEG12" designation indicates a chain of twelve repeating ethylene glycol units. The "Boc" group (tert-Butyloxycarbonyl) is a common protecting group for amines. The "Ms" prefix in "this compound" is ambiguous and could represent a variety of functional groups, such as a methyl (CH₃) ether cap or a mesyl (CH₃SO₂) group. To provide a practical guide, we will consider a few representative structures based on commercially available analogs.
Calculation of Theoretical Mass
The theoretical mass of a molecule is the sum of the masses of its constituent atoms. This is calculated using the atomic weights of the most common isotope of each element.
The general workflow for calculating the theoretical mass is as follows:
Caption: Workflow for calculating the theoretical molecular mass.
Quantitative Data for Representative PEG12-Boc Derivatives
The theoretical mass can vary significantly depending on the terminal functional groups. Below is a summary of the calculated theoretical masses for several plausible interpretations of a PEG12-Boc structure.
| Compound Name | Molecular Formula | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) | Total Theoretical Mass ( g/mol ) | Reference |
| m-PEG12-Boc | C₃₀H₆₀O₁₄ | 360.33 | 60.48 | 0 | 223.984 | 644.794 | [1] |
| Boc-NH-PEG12-COOH | C₃₂H₆₃NO₁₆ | 384.352 | 63.504 | 14.007 | 255.984 | 717.847 | [2][3] |
| N-Boc-PEG12-alcohol | C₂₉H₅₉NO₁₄ | 348.319 | 59.472 | 14.007 | 223.984 | 645.782 | [4] |
| Boc-NH-PEG12-NH₂ | C₃₁H₆₄N₂O₁₄ | 372.341 | 64.512 | 28.014 | 223.984 | 688.851 | [5] |
Atomic masses used for calculation: C = 12.011 u, H = 1.008 u, N = 14.007 u, O = 15.999 u.
Experimental Determination of Molecular Mass
While theoretical calculations are essential, experimental verification is a critical step in research and drug development. Mass spectrometry is the primary technique used for this purpose.
General Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of PEGylated compounds using Electrospray Ionization Mass Spectrometry (ESI-MS).
Caption: Experimental workflow for mass determination by ESI-MS.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is recommended for accurate mass determination.
Data Interpretation: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ionized molecule. For PEGylated compounds, it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). The experimentally determined mass should be within a few parts per million (ppm) of the calculated theoretical mass for confirmation of the chemical identity.
Conclusion
The theoretical mass of a "this compound" compound is dependent on the specific chemical entity represented by "Ms." This guide has provided the theoretical masses for several common and plausible structures. For unambiguous identification, a combination of high-resolution mass spectrometry and other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The provided protocols and workflows serve as a foundational guide for researchers in the precise characterization of such PEGylated molecules.
References
- 1. medkoo.com [medkoo.com]
- 2. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 3. t-Boc-N-amido-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG12-alcohol | C29H59NO14 | CID 51340991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-NH-PEG12-NH2 | PROTAC Linker | TargetMol [targetmol.com]
Solubility of Ms-PEG12-Boc in Organic Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG12-Boc is a heterobifunctional linker molecule widely utilized in pharmaceutical sciences and biotechnology, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs. Its structure comprises three key functional components: a mesylate (Ms) group, a 12-unit polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc) protected amine. The solubility of this linker in various organic solvents is a critical parameter for its effective handling, reaction optimization, purification, and formulation.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust predictive analysis can be made by examining the physicochemical properties of its constituent functional groups. This guide provides a predictive solubility profile based on this analysis and outlines a detailed experimental protocol for its precise determination.
Physicochemical Properties and Predictive Solubility Analysis
The solubility of this compound is a composite of the contributions from its three main structural domains:
-
Mesylate (Ms) Group (CH₃SO₃⁻): The mesylate group is a salt of methanesulfonic acid, rendering it polar. In pharmaceutical applications, mesylate salts are frequently used to enhance the solubility of basic drugs.[1][2] This part of the molecule is expected to contribute favorably to solubility in polar solvents.
-
Polyethylene Glycol (PEG12) Chain (-(CH₂CH₂O)₁₂-): The 12-unit PEG chain is a dominant feature of the molecule. PEGs are known for their amphiphilic nature, exhibiting high solubility in water and a broad range of organic solvents, including chlorinated solvents (dichloromethane, chloroform), polar aprotic solvents (DMF, DMSO), and alcohols.[3][4][5] The hydrophilic nature of the PEG linker significantly enhances solubility in aqueous and polar media. As PEG molecular weight increases, its solubility in some organic solvents may decrease.
-
tert-Butoxycarbonyl (Boc) Group (-C(O)OC(CH₃)₃): The Boc group is a bulky, non-polar protecting group. It generally increases a molecule's lipophilicity, thereby improving its solubility in moderately polar to non-polar organic solvents such as ethyl acetate, ethers, and chlorinated solvents.
Overall Prediction: The combination of the highly flexible and soluble PEG chain with the polar mesylate and non-polar Boc group suggests that this compound will exhibit broad solubility in many common polar aprotic and chlorinated organic solvents. Its solubility in highly non-polar aliphatic solvents like hexane is expected to be limited.
Predictive Solubility Data
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is derived from the analysis of its functional groups and data from structurally related compounds.
Disclaimer: This table presents a qualitative prediction. For precise quantitative data, experimental verification is strongly recommended using the protocol outlined in Section 4.0.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The PEG chain and polar mesylate group promote solubility. Many Boc-protected PEG compounds show high solubility in DMSO. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is an excellent solvent for PEGylated compounds. | |
| Acetonitrile (ACN) | Soluble | Expected to be a good solvent, though potentially less effective than DMSO or DMF. | |
| Tetrahydrofuran (THF) | Soluble | The ether-like structure of THF is compatible with the PEG chain. The Boc group also contributes to solubility. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a common solvent for both PEG and Boc-protected compounds. |
| Chloroform (CHCl₃) | Soluble | Similar to DCM, chloroform is expected to readily dissolve the compound. | |
| Polar Protic | Methanol (MeOH) | Soluble | Alcohols are generally good solvents for PEG chains of this length. |
| Ethanol (EtOH) | Soluble | Similar to methanol, good solubility is expected. | |
| Water (H₂O) | Sparingly Soluble to Soluble | The PEG chain provides hydrophilicity, but the bulky, non-polar Boc group may limit high solubility. | |
| Aromatic | Toluene | Sparingly Soluble | PEGs have lower solubility in toluene, which may require heating to fully dissolve. |
| Non-Polar | Diethyl Ether | Sparingly Soluble | PEGs are generally not soluble in ether, but the Boc group may improve solubility to some extent. |
| Hexane / Heptane | Insoluble | The overall polarity of the molecule from the PEG and mesylate groups is too high for dissolution in aliphatic hydrocarbons. |
Experimental Protocol: Determination of Equilibrium Solubility
The saturation shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This protocol provides a standardized procedure for this compound.
4.1 Materials
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Glass vials with Teflon-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a Gravimetric analysis setup.
4.2 Methodology: HPLC-Based Quantification
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a vial. The key is to have undissolved solid present after equilibration.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure it reaches saturation. Visually confirm that excess solid remains.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved particulates.
-
-
Preparation of Standards & Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
-
Analysis and Calculation:
-
Inject the filtered saturated solution into the HPLC system.
-
Determine the concentration of the saturated solution by interpolating its peak area from the calibration curve.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
4.3 Methodology: Gravimetric Quantification
-
Follow steps 1 and 2 from the HPLC-based method.
-
Solvent Evaporation:
-
Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition.
-
-
Measurement and Calculation:
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant that was evaporated.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
References
basic principles of PROTAC-mediated protein degradation
An In-depth Technical Guide on the Core Principles of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm of drug discovery from occupancy-based inhibition to event-driven pharmacology.[1] Unlike traditional small-molecule inhibitors that simply block the function of a target protein, PROTACs are engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] This approach offers the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve sustained therapeutic effects at lower concentrations.[2][3]
This technical guide provides an in-depth overview of the fundamental principles of PROTAC-mediated protein degradation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action, design principles, and key experimental methodologies in the field of targeted protein degradation.
Core Mechanism of Action
PROTACs are heterobifunctional molecules, often depicted as a dumbbell shape, consisting of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase).
Once the ternary complex is formed, the E3 ligase ubiquitinates the POI by catalyzing the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the target protein's surface. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then recognizes, unfolds, and proteolytically dismantles the polyubiquitinated POI into small peptides. A crucial feature of this process is that the PROTAC molecule is not degraded and can dissociate after ubiquitination, allowing it to act catalytically and induce the degradation of multiple POI molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Ubiquitin-Proteasome System (UPS)
The UPS is a central pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by eliminating misfolded, damaged, or obsolete proteins. The system involves a sequential enzymatic cascade to tag substrate proteins with ubiquitin.
-
Ubiquitin Activation (E1): The process begins with the ATP-dependent activation of ubiquitin by a ubiquitin-activating enzyme (E1).
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase, the substrate recognition component, simultaneously binds to both the target protein and the E2-ubiquitin complex. It catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.
PROTACs exploit this natural system by artificially bringing a specific POI to a chosen E3 ligase, effectively marking the POI for destruction. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Caption: The Ubiquitin-Proteasome System pathway as hijacked by a PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key quantitative parameters. These include its ability to induce degradation (DC₅₀ and Dₘₐₓ), its binding affinity to the target protein and E3 ligase, and the stability of the ternary complex it forms. Efficient degradation is often dependent on the formation of a productive ternary complex rather than high binary binding affinities alone.
Table 1: Key Performance Metrics for Representative PROTACs
| PROTAC | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Ref. |
| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 | >95 | VCaP | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | <1 | >90 | MCF7 | |
| MZ1 | BRD4 | VHL | ~25 | >90 | HeLa | |
| dBET1 | BRD4 | CRBN | ~50 | >80 | 22Rv1 | |
| PROTAC 9 | EGFR | (undisclosed) | ~250 | ~100 | HCC-827 | |
| 105B | BET Proteins | MAGEA11 | 0.13 (BRD4) | 78 | U2OS |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Ternary Complex Affinity and Cooperativity
The stability of the POI-PROTAC-E3 ligase ternary complex is a critical driver of degradation efficacy. This stability is often quantified by a cooperativity factor (α), where α > 1 indicates positive cooperativity (the binding of one protein partner enhances the affinity for the other), and α < 1 indicates negative cooperativity.
| PROTAC | Target | E3 Ligase | Binary K_d (Target, µM) | Binary K_d (E3, µM) | Ternary K_d (µM) | Cooperativity (α) | Ref. |
| MZ1 | BRD4(BD2) | VHL | 0.1 | 0.2 | 0.02 | ~5 | |
| MZP55 | BRD4(BD2) | VHL | 0.1 | 1.8 | 0.3 | <1 | |
| MZP61 | BRD4(BD2) | VHL | 0.1 | 8.0 | 2.5 | <1 |
K_d: Dissociation constant. Cooperativity (α) is calculated as (Binary K_d Target * Binary K_d E3) / (Ternary K_d * PROTAC K_d for the first binding partner).
Detailed Experimental Protocols
Evaluating the efficacy and mechanism of a PROTAC requires a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for evaluating a novel PROTAC involves a tiered approach, starting with biochemical validation and moving towards cellular and in vivo assessment.
References
Ms-PEG12-Boc safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ms-PEG12-Boc, a heterobifunctional linker widely utilized in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The term "Ms" in this compound may refer to a methoxy group (often denoted as 'm') at one terminus of the polyethylene glycol (PEG) chain. This guide will cover the safety, physicochemical properties, and detailed experimental protocols related to the use of Boc-protected 12-unit PEG linkers.
Core Concepts and Applications
Boc-protected PEG linkers are essential tools in drug development and chemical biology. The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a controlled, stepwise synthesis of complex biomolecules. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugates.
A primary application of these linkers is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects the target protein-binding ligand to the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.
Safety Data Sheet Information
General Safety Precautions:
-
Hazard Classification: Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]
-
First Aid Measures:
-
Handling and Storage:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes.
-
Storage: Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).
-
-
Personal Protective Equipment:
-
Eye Protection: Use chemical safety goggles.
-
Hand Protection: Wear common chemical-resistant gloves.
-
Potential Hazards:
Depending on the manufacturing process, PEG compounds may be contaminated with ethylene oxide and 1,4-dioxane, which are classified as known or possible human carcinogens.
Physicochemical Data
The following tables summarize the quantitative data for representative Boc-protected PEG12 compounds.
| Property | Value |
| Chemical Formula | C30H60O14 |
| Molecular Weight | 644.80 g/mol |
| Exact Mass | 644.4000 |
| Elemental Analysis | C, 55.88%; H, 9.38%; O, 34.74% |
| Purity | >95% |
| Appearance | To be determined |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
| Storage Condition | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Dry and dark storage. |
| Solubility | Soluble in DMSO and DMF. |
Experimental Protocols
Boc Deprotection of PEG Linker
This protocol describes the removal of the Boc protecting group to yield a free amine, which is then available for subsequent conjugation reactions.
Materials:
-
Boc-protected PEG12 linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG12 linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
Optional (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO3 solution to neutralize the excess TFA. Be cautious as CO2 will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na2SO4 or MgSO4. e. Filter and concentrate the solution under reduced pressure to obtain the deprotected PEG12 linker with a free amine.
PROTAC Synthesis using a PEG Linker
This protocol outlines a general procedure for synthesizing a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand via a Boc-protected PEG12 linker.
Materials:
-
Target protein ligand with a reactive group (e.g., a carboxylic acid)
-
E3 ligase ligand with a reactive group (e.g., an amine)
-
Boc-NH-PEG12-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Coupling of the Target Protein Ligand to the PEG Linker
-
Dissolve the target protein ligand (with a carboxylic acid group) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-NH-PEG12-amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Follow the Boc deprotection protocol described in section 4.1 to remove the Boc group from the intermediate synthesized in Step 1.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 (now with a free amine) and the E3 ligase ligand (with a carboxylic acid group) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.
Bioconjugation Workflow using Boc-PEG-Linker
Caption: A generalized workflow for sequential bioconjugation using a Boc-protected PEG linker.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of an Ms-PEG12-Boc PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker, which plays a critical role in the efficacy of the PROTAC.[2] The length and composition of this linker are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2]
This document provides a detailed protocol for the synthesis of a model PROTAC that targets the bromodomain-containing protein 4 (BRD4), a protein implicated in cancer. This PROTAC utilizes the well-characterized BRD4 inhibitor, (+)-JQ1, as the target protein ligand and pomalidomide as the recruiter for the cereblon (CRBN) E3 ligase. The two are connected via a 12-unit polyethylene glycol (PEG) linker, derived from an Ms-PEG12-Boc precursor. PEG linkers are frequently employed in PROTAC design to enhance solubility and optimize the physicochemical properties of the molecule.[1]
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] This process is catalytic, as a single PROTAC molecule can facilitate the degradation of multiple target protein molecules. The key steps in the mechanism of action are the formation of a ternary complex, polyubiquitination of the target protein, and proteasomal degradation.
Experimental Protocols
The synthesis of the target BRD4-degrading PROTAC, JQ1-PEG12-Pomalidomide, is a multi-step process. The following protocols outline the synthesis of the key intermediates and the final PROTAC molecule.
Protocol 1: Synthesis of Pomalidomide-PEG12-Amine Intermediate
This protocol describes the synthesis of the pomalidomide-linker conjugate, which serves as a key building block for the final PROTAC.
Step 1: Synthesis of Boc-NH-PEG12-Pomalidomide
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add a solution of commercially available Boc-NH-PEG12-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with a 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-NH-PEG12-Pomalidomide intermediate.
Step 2: Boc Deprotection to Yield Pomalidomide-PEG12-Amine
-
Dissolve the Boc-NH-PEG12-Pomalidomide intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting Pomalidomide-PEG12-Amine TFA salt is used in the next step without further purification.
Protocol 2: Synthesis of the Final JQ1-PEG12-Pomalidomide PROTAC
This protocol details the final amide coupling step to yield the complete PROTAC molecule.
-
To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the Pomalidomide-PEG12-Amine TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to afford the final JQ1-PEG12-Pomalidomide PROTAC.
Data Presentation
Table 1: Representative Yields for PROTAC Synthesis Steps
The following table provides illustrative yields for the key synthetic steps involved in the preparation of a JQ1-Pomalidomide PROTAC. These values are based on reported syntheses of similar PROTAC molecules and may vary depending on the specific reaction conditions and linker length.
| Step | Product | Representative Yield (%) |
| 1. Pomalidomide-Linker Coupling | Boc-NH-PEG-Pomalidomide | 60-80 |
| 2. Boc Deprotection | Pomalidomide-PEG-Amine | >95 (often quantitative) |
| 3. Final JQ1 Coupling and Purification | JQ1-PEG-Pomalidomide PROTAC | 30-50 |
Table 2: Biological Activity of a Representative BRD4-Degrading PROTAC
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters for evaluating PROTAC activity are the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents data for a representative BRD4-degrading PROTAC with a PEG linker.
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| JQ1-PEG-Pomalidomide (similar structure) | 22Rv1 (Prostate Cancer) | ~10 | >90 |
| JQ1-PEG-Pomalidomide (similar structure) | VCaP (Prostate Cancer) | ~5 | >95 |
Note: The data presented is for a BRD4-degrading PROTAC with a similar PEG-based linker and is intended for illustrative purposes. The specific DC50 and Dmax values for a JQ1-PROTAC with a PEG12 linker may vary.
Visualizations
PROTAC Synthesis Workflow
Caption: Chemical synthesis workflow for JQ1-PEG12-Pomalidomide PROTAC.
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of BRD4 protein.
References
Deprotection of Boc-NH-PEG12-COOH: A Detailed Guide for Researchers
Application Note: AN2025-11-29
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide synthesis, bioconjugation, and drug development.[1][2] Its widespread use is attributed to its stability under a multitude of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides comprehensive protocols for the deprotection of Boc-NH-PEG12-COOH, yielding the free amine (H2N-PEG12-COOH), a critical intermediate for subsequent functionalization.
The polyethylene glycol (PEG) spacer in this molecule enhances aqueous solubility and can minimize steric hindrance.[1] The deprotection of the Boc group is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.
Data Presentation
The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines, providing a strong starting point for the deprotection of Boc-NH-PEG12-COOH.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time (hours) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 1 - 16 |
Table 2: Troubleshooting Guide for Boc Deprotection
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | - Insufficient acid strength or concentration- Inadequate reaction time or temperature- Steric hindrance from the PEG chain- Poor solubility | - Increase acid concentration (e.g., from 20% to 50% TFA)- Extend reaction time and/or gently heat- Consider a stronger acid system (e.g., 4M HCl in dioxane)- Ensure complete dissolution of the starting material |
| Side Product Formation | - Acid-labile functional groups elsewhere in the molecule- Cationic side reactions | - Use milder acidic conditions if possible- Add scavengers (e.g., triisopropylsilane) to trap carbocations |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal.
Materials and Reagents:
-
Boc-NH-PEG12-COOH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-NH-PEG12-COOH in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). For instance, to make a 50% solution, add a volume of TFA equal to the volume of DCM used.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation: To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.
-
Isolation: Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain H2N-PEG12-COOH as a TFA salt.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an effective alternative to TFA and can be advantageous when other acid-sensitive groups are present that might be affected by the stronger acidity of neat TFA.
Materials and Reagents:
-
Boc-NH-PEG12-COOH
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolution: Dissolve Boc-NH-PEG12-COOH in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add the 4 M HCl in 1,4-dioxane solution to the flask.
-
Reaction: Stir the mixture at room temperature for 1-16 hours. The reaction is typically slower than with TFA.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentration: Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.
-
Optional: Neutralization to Obtain the Free Amine
If the free amine is required instead of the ammonium salt, an additional basic work-up step can be performed.
Procedure:
-
Dissolve the crude TFA or HCl salt residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Caution: Carbon dioxide gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, H2N-PEG12-COOH.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection via acidolysis.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
References
Application Notes and Protocols for EDC/HATU Coupling of Ms-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely employed strategy in drug development to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. The Ms-PEG12-Boc linker is a valuable tool in bioconjugation, featuring a terminal carboxylic acid for coupling to amine-containing molecules and a Boc-protected amine for subsequent functionalization. This document provides detailed protocols for the efficient coupling of a molecule of interest to this compound using the powerful combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as coupling agents.
These protocols and data are intended to serve as a guide for researchers in academic and industrial settings, facilitating the development of novel PEGylated therapeutics and research tools.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of typical performance characteristics for commonly used coupling reagents in the context of PEGylation. It is important to note that actual yields and purity are highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85%[1] | > 95%[1] | Water-soluble byproducts, mild reaction conditions.[1] | Less stable at neutral pH, requires careful pH control.[1] |
| HATU | > 90%[1] | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Experimental Protocols
Protocol 1: EDC/HATU-Mediated Coupling of a Carboxylic Acid to an Amine-Containing Molecule
This protocol describes the conjugation of a generic amine-containing molecule to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add HATU (1.05 equivalents) and EDC-HCl (1.2 equivalents).
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as LC-MS to confirm the formation of the desired conjugate.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic components.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to isolate the pure this compound conjugated product.
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol describes the removal of the Boc protecting group from the terminal amine of the purified this compound conjugate.
Materials:
-
Purified this compound conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified this compound conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
-
Work-up:
-
Remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting product will be the TFA salt of the deprotected amine-PEG conjugate.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG conjugate.
-
Visualizations
Caption: Mechanism of EDC/HATU mediated amide bond formation.
Caption: Experimental workflow for this compound conjugation.
References
Application Notes and Protocols for Conjugating Ms-PEG12-Boc to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of Methanesulfonyl-PEG12-tert-butyloxycarbonyl (Ms-PEG12-Boc) to primary amines. This process, a cornerstone of bioconjugation and drug delivery, allows for the precise modification of proteins, peptides, and other biomolecules. The following sections detail the principles, protocols, and applications of this essential PEGylation technique.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[][2] Key benefits include an increased hydrodynamic size, which leads to reduced renal clearance and an extended circulation half-life, enhanced solubility of hydrophobic drugs, and shielding from proteolytic enzymes and the host immune system.[2][3][4]
The this compound reagent is a heterobifunctional linker featuring a methanesulfonyl (mesyl) group for reaction with primary amines and a tert-butyloxycarbonyl (Boc) protected amine. The mesyl group is a good leaving group that readily reacts with nucleophiles like primary amines. The Boc protecting group offers the flexibility for subsequent deprotection under acidic conditions, revealing a primary amine for further modification in a multi-step conjugation strategy.
An alternative and highly efficient method for conjugating a PEG spacer to a primary amine involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG. PEG-NHS esters react readily with primary amines at a physiological to slightly alkaline pH (7-9) to form a stable and irreversible amide bond.
Experimental Protocols
This section provides detailed protocols for the two primary methods of conjugating a PEG12 linker with a protected amine to a primary amine-containing molecule.
Protocol 1: Conjugation via Mesylate Chemistry
This protocol details the direct reaction of this compound with a primary amine.
Materials:
-
Amine-containing molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Preparative HPLC or column chromatography)
Procedure:
-
Preparation: Dissolve the amine-containing target molecule in an anhydrous aprotic solvent like DMF or DMSO.
-
Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture to act as a proton scavenger.
-
PEGylation Reagent Addition: Add 1.0-1.2 equivalents of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress using an appropriate technique such as HPLC or TLC.
-
Quenching: Once the reaction is complete, add a quenching solution to consume any unreacted this compound.
-
Purification: Purify the resulting conjugate using preparative HPLC or column chromatography to remove excess reagents and byproducts.
Protocol 2: Conjugation via NHS Ester Chemistry (Alternative Method)
This protocol outlines the highly efficient conjugation of a carboxylated PEG12-Boc that has been pre-activated as an NHS ester.
Materials:
-
Amine-containing protein or molecule
-
Boc-NH-PEG12-COOH
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0, or other amine-free buffers such as 100 mM carbonate/bicarbonate or 50 mM borate.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
NHS Ester Activation (in-situ):
-
Dissolve Boc-NH-PEG12-COOH, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the Boc-NH-PEG12-NHS ester.
-
-
Protein Preparation:
-
Dissolve the amine-containing protein or molecule in the reaction buffer. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Add the activated Boc-NH-PEG12-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or using desalting columns.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine for further functionalization.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG-conjugate in DCM.
-
Deprotection Cocktail: Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.
-
Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate and stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether.
-
Isolation: Isolate the product by centrifugation or filtration and wash with cold diethyl ether to remove residual TFA and scavenger.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize typical reaction conditions and expected outcomes.
Table 1: Reaction Conditions for PEGylation with Primary Amines
| Parameter | Mesylate Chemistry | NHS Ester Chemistry |
| pH | Not strictly pH-dependent, but base is required | 7.0 - 9.0 (Optimal: 8.3-8.5) |
| Temperature | Room Temperature to 50 °C | 4 °C to Room Temperature |
| Reaction Time | 3 - 24 hours | 30 minutes - 2 hours |
| Solvent | Anhydrous aprotic (DMF, DMSO) | Aqueous buffer with <10% organic solvent |
| Molar Ratio (PEG:Amine) | 1.0 - 1.2 : 1 | 10 - 20 : 1 (for proteins) |
Table 2: Key Characteristics of Conjugation Chemistries
| Feature | Mesylate Chemistry | NHS Ester Chemistry |
| Reactive Group | Methanesulfonyl (Good Leaving Group) | N-Hydroxysuccinimide Ester |
| Formed Bond | Secondary Amine | Amide (Stable) |
| Byproducts | Methanesulfonic acid, DIPEA-HBr | N-hydroxysuccinimide (NHS) |
| Competing Reactions | - | Hydrolysis of NHS ester in aqueous solution |
| Advantages | Direct reaction | High efficiency, mild conditions, well-established |
| Disadvantages | May require harsher conditions | Susceptible to hydrolysis |
Visualizations
References
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the theory and practice of solid-phase peptide synthesis (SPPS) utilizing Boc-protected Polyethylene Glycol (PEG) linkers. The inclusion of PEG linkers in SPPS has demonstrated significant advantages in the synthesis of complex and hydrophobic peptides, often leading to higher purity and yield. These protocols are designed to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development.
Introduction to Boc-Protected PEG Linkers in SPPS
The tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of solid-phase peptide synthesis. It relies on the acid-labile nature of the Boc group for the temporary protection of the α-amino group of amino acids, while more stable protecting groups are used for the side chains. The final cleavage of the peptide from the resin support is typically achieved with strong acids like anhydrous hydrogen fluoride (HF).
Polyethylene Glycol (PEG) has been incorporated into solid-phase synthesis as a linker or as part of the resin matrix to enhance the solvation properties of the support. PEGylated resins swell effectively in a variety of solvents, which improves reagent accessibility to the growing peptide chain. This is particularly beneficial for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation on traditional polystyrene-based resins. The use of Boc-protected PEG linkers combines the robustness of Boc chemistry with the solubilizing advantages of PEG, leading to improved synthesis outcomes.[1]
Key Advantages of Boc-Protected PEG Linkers:
-
Improved Solvation: PEG chains create a more solution-like environment on the solid support, enhancing the solubility of the growing peptide and reducing aggregation.[1]
-
Increased Yield and Purity: By minimizing aggregation, PEG linkers facilitate more complete coupling and deprotection reactions, resulting in higher crude peptide purity and overall yield.[2]
-
Enhanced Drug Delivery Properties: For therapeutic peptides, the presence of a PEG linker can improve the pharmacokinetic properties of the final product, such as increased solubility and a longer circulation half-life.[]
-
Versatility: A variety of bifunctional Boc-protected PEG linkers are commercially available, such as Boc-NH-PEG-COOH and Boc-PEG-OH, allowing for flexible attachment strategies to different solid supports.[4]
Data Presentation: Performance of Boc-Protected PEG Linkers
The selection of the appropriate linker and solid support is critical for the success of solid-phase peptide synthesis. The following tables summarize the performance of various resins and linkers, with a focus on the impact of PEGylation in Boc-SPPS.
Table 1: Comparison of Resin Loading Capacities
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Reference |
| Merrifield Resin | Chloromethyl | 0.5 - 1.0 | |
| PAM Resin | Phenylacetamidomethyl | 0.5 - 1.0 | |
| MBHA Resin | Methylbenzhydrylamine | 0.5 - 1.0 | |
| PEG-Grafted Polystyrene | Various | 0.2 - 0.7 | |
| Low-Loaded PEG Resin | PEG Hydrogel | Not specified, but designed for high purity |
Table 2: Impact of PEGylation on Peptide Synthesis Yield and Purity
| Peptide Sequence | Support/Linker | Crude Purity (%) | Overall Yield (%) | Reference |
| Mesothelin Epitopes (hydrophobic) | Non-PEGylated | Lower | Lower | |
| Mesothelin Epitopes (hydrophobic) | PEGylated | Higher | Higher | |
| JR Decapeptide (complex) | Polyacrylamide Resin (PAM) | Lower | Not Reported | |
| JR Decapeptide (complex) | TentaGel S NH2 (PEG-PS) | Higher | Not Reported | |
| JR Decapeptide (complex) | Cross-linked PEG Hydrogel | Highest | Not Reported |
Note: The terms "Higher" and "Lower" are used when specific numerical data was not provided in the source, but a qualitative comparison was made.
Experimental Protocols
The following protocols provide a step-by-step guide for solid-phase peptide synthesis using Boc-protected PEG linkers. These are general guidelines and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first Boc-protected amino acid onto an aminomethylated solid support functionalized with a PEG linker.
Caption: Workflow for loading the first amino acid onto a PEGylated resin.
Protocol:
-
Resin Swelling: Swell the aminomethylated resin in dichloromethane (DCM) for 30-60 minutes.
-
Washing: Wash the resin three times with dimethylformamide (DMF).
-
Linker Activation: In a separate vessel, dissolve the Boc-NH-PEG-COOH linker (1.5-2 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5-2 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (3-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Linker Coupling: Add the activated linker solution to the resin and agitate for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin three times with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the linker.
-
Neutralization: Wash the resin three times with DCM and then neutralize with a 10% solution of DIEA in DCM (3 x 2-minute washes).
-
Washing: Wash the resin three times with DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid using a standard coupling protocol (e.g., with HBTU/DIEA in DMF).
Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Caption: Standard cycle for peptide chain elongation in Boc-SPPS.
Protocol:
-
Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes. A short pre-wash of 1-2 minutes with the TFA solution can be beneficial.
-
Washing: Wash the resin three times with DCM, followed by three washes with isopropanol, and finally three washes with DMF.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM (3 x 2-minute washes).
-
Washing: Wash the resin three times with DMF.
-
Coupling: In a separate vessel, activate the next Boc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction with a ninhydrin test.
-
Washing: Wash the resin three times with DMF and three times with DCM.
-
Repeat steps 1-6 for each amino acid in the sequence.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the PEGylated resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
References
Application Notes and Protocols for Ms-PEG12-Boc in Targeted Drug Delivery Systems
Disclaimer: The term "Ms-PEG12-Boc" does not correspond to a standard, commercially available reagent. These application notes and protocols are based on the assumed chemical structure of a linear polyethylene glycol (PEG) molecule with 12 ethylene glycol units, functionalized with a methanesulfonyl (mesyl) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. Researchers should first synthesize and characterize this molecule before its application.
Introduction to this compound
This compound is a heterobifunctional linker designed for the development of advanced drug delivery systems. Its unique structure offers a combination of features beneficial for creating targeted nanocarriers such as liposomes, polymeric nanoparticles, and micelles. The key components of this compound and their functions are:
-
Polyethylene Glycol (PEG12) Spacer: The 12-unit PEG chain is a hydrophilic and flexible spacer. When incorporated into a drug delivery system, it imparts "stealth" properties, which can reduce recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2] This extended circulation increases the probability of the nanocarrier reaching its target tissue. The PEG layer also improves the solubility and stability of the nanocarrier.[3][4]
-
Mesyl (Ms) Group: The mesyl group is an excellent leaving group for nucleophilic substitution reactions.[5] This functionality allows for the covalent attachment of the linker to the surface of pre-formed nanoparticles or to other molecules bearing nucleophilic groups such as amines or thiols.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for a two-step conjugation strategy. The mesyl end can be reacted first, and then the Boc group can be removed under acidic conditions to expose a primary amine. This amine can then be used to conjugate targeting ligands (e.g., antibodies, peptides, aptamers) or other molecules of interest.
Applications in Targeted Drug Delivery
This compound is a versatile tool for the construction of targeted drug delivery systems. Its primary applications include:
-
Surface Modification of Nanoparticles: The mesyl group can be used to covalently attach the PEG linker to the surface of various nanoparticles, providing them with the aforementioned "stealth" characteristics.
-
Post-Functionalization with Targeting Ligands: After PEGylation of the nanoparticle and deprotection of the Boc group, the exposed amine can be conjugated to a targeting ligand. This allows for the specific delivery of a therapeutic payload to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.
-
Development of Antibody-Drug Conjugate (ADC)-like Nanoparticles: By attaching an antibody to the distal end of the PEG chain, nanoparticles carrying a cytotoxic drug can be directed specifically to cancer cells overexpressing the target antigen.
Quantitative Data from Representative PEGylated Nanoparticle Systems
The following tables summarize typical quantitative data for drug delivery systems utilizing PEGylation. While not specific to this compound, they provide expected ranges for key parameters.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | Core Material | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Micelles | PCL-PEG, PVL-PEG | Indomethacin | 150 - 200 | Not Reported | Not Reported | |
| Liposomes | Phospholipids | Doxorubicin | ~100 | < 0.2 | -5 to +5 | |
| Polymeric NP | PLGA | Paclitaxel | 100 - 250 | < 0.25 | -10 to 0 | General Literature |
Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release Profile (at 72h) | Reference |
| PCL-PEG Micelles | Indomethacin | ~10-15 | > 80 | Sustained Release | |
| PVL-PEG Micelles | Indomethacin | ~10-15 | > 80 | Sustained Release | |
| PLA-PEG Micelles | Indomethacin | < 10 | > 70 | Sustained Release |
Experimental Protocols
Protocol 1: PEGylation of Pre-formed Nanoparticles with this compound
This protocol describes a general method for attaching this compound to nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes with amino-lipids, PLGA-NH2 nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Size exclusion chromatography (SEC) or dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute with the reaction buffer to the desired concentration. A 10- to 50-fold molar excess of this compound over the surface amine groups of the nanoparticles is recommended as a starting point.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted mesyl groups. Incubate for 1 hour at room temperature.
-
Purification: Remove excess this compound and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the PEGylated nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). Confirm PEGylation using techniques like FTIR or NMR.
Protocol 2: Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-PEGylated nanoparticles from Protocol 1
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization buffer: 0.1 M Sodium bicarbonate, pH 8.5
-
Purification system as in Protocol 1
Procedure:
-
Lyophilization: If the nanoparticles are in an aqueous buffer, lyophilize them to dryness.
-
Deprotection Reaction: Resuspend the dried nanoparticles in the deprotection solution. Incubate at room temperature for 30-60 minutes with occasional vortexing.
-
Removal of TFA: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Resuspension and Neutralization: Resuspend the nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) and immediately neutralize the pH by adding neutralization buffer.
-
Purification: Purify the deprotected nanoparticles using SEC or dialysis to remove any residual TFA and by-products.
-
Characterization: Confirm the presence of free amine groups using a colorimetric assay such as the ninhydrin or TNBSA assay.
Protocol 3: Conjugation of a Targeting Ligand to Amino-PEGylated Nanoparticles
This protocol describes the conjugation of a protein-based targeting ligand (e.g., an antibody) to the amine-functionalized nanoparticles via an NHS-ester reaction.
Materials:
-
Amine-PEGylated nanoparticles from Protocol 2
-
Targeting ligand with a reactive NHS-ester group (or activate the ligand's carboxyl groups with EDC/NHS chemistry separately)
-
Reaction Buffer: 0.1 M PBS, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system as in Protocol 1
Procedure:
-
Nanoparticle Preparation: Disperse the amine-PEGylated nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ligand Solution: Dissolve the NHS-ester activated targeting ligand in the reaction buffer.
-
Conjugation Reaction: Add the activated ligand solution to the nanoparticle dispersion at a 5- to 20-fold molar excess of ligand to nanoparticle surface amines. Incubate for 2-4 hours at room temperature with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.
-
Purification: Purify the ligand-conjugated nanoparticles by SEC to remove unconjugated ligand and other reagents.
-
Characterization: Confirm the conjugation of the targeting ligand using methods such as SDS-PAGE, ELISA, or fluorescently labeled ligands.
Visualizations
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
protocol for forming an amide bond with Boc-NH-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the formation of a stable amide bond between Boc-NH-PEG12-acid and a primary or secondary amine-containing molecule. This monofunctional PEG reagent is a valuable tool in bioconjugation, drug delivery, and surface modification. The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus allows for selective deprotection under acidic conditions for subsequent conjugation steps, while the terminal carboxylic acid readily participates in amide bond formation.[1]
The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and can improve pharmacokinetic profiles. Common applications include the PEGylation of peptides, proteins, small molecule drugs, and functionalized surfaces.
The choice of coupling reagent is critical for achieving high yields and purity. This protocol details two common and effective methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). While both methods are effective, HATU is often preferred for its faster reaction times and ability to minimize racemization, particularly in peptide synthesis.[2][3]
Post-reaction purification is essential to remove unreacted starting materials, coupling reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for the purification of the resulting Boc-protected PEGylated conjugate.
Quantitative Data Presentation
The selection of the appropriate coupling reagent can significantly impact the final yield of the amide conjugation reaction. The following table provides a comparative overview of expected yields for common coupling reagents based on literature for peptide synthesis, which can serve as a general guideline. Actual yields may vary depending on the specific amine substrate and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Expected Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| EDC/NHS | NHS | - | DMF/DCM | 120-240 | 70-95 |
Data adapted from comparative studies on peptide synthesis and general amide coupling literature. Yields are highly substrate-dependent.[2]
Experimental Protocols
Materials
-
Boc-NH-PEG12-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M MES buffer (pH 4.5-6.0) (for EDC/NHS coupling in aqueous conditions)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid)
Protocol 1: Amide Coupling using EDC/NHS
This protocol is suitable for a wide range of amine-containing molecules.
-
Dissolution of Reactants:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG12-acid (1.0 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
To the solution of Boc-NH-PEG12-acid, add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.
-
-
Amide Bond Formation:
-
Add the solution of the amine-containing molecule to the activated Boc-NH-PEG12-acid solution.
-
If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or overnight for sterically hindered amines.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Amide Coupling using HATU
This protocol is recommended for rapid and high-yield coupling, especially for sensitive or sterically hindered substrates.
-
Dissolution of Reactants:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG12-acid (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Addition of Reagents:
-
To the solution, add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
-
Amide Bond Formation:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1 (step 5).
-
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Column: A C18 stationary phase is commonly used for the separation of PEGylated molecules.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration of Mobile Phase B to elute the product. The optimal gradient will need to be determined empirically for each specific conjugate.
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides and proteins.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
-
Diagrams
Caption: Workflow for amide bond formation.
Caption: Chemical reaction pathway overview.
References
Application Notes and Protocols: A Step-by-Step Guide to PROTAC Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[5] This document provides a detailed guide to the chemical strategies and experimental protocols for conjugating linkers in PROTAC synthesis.
The Critical Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays a crucial role in orchestrating the formation of a productive ternary complex. Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.
Commonly used linkers in PROTAC design include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine, piperidine, or triazole rings. The choice of linker impacts several key parameters:
-
Solubility and Cell Permeability: The linker's properties significantly affect the overall solubility and ability of the PROTAC to cross cell membranes.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving an optimal conformation for the ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins together.
-
Metabolic Stability: The chemical nature of the linker can influence the metabolic stability of the PROTAC.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC.
General Workflow for PROTAC Synthesis and Evaluation
The synthesis and evaluation of PROTACs is an iterative process involving design, chemical synthesis, and biological testing. The linker is a key component that is often optimized to improve the degradation activity of a lead PROTAC.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Notes and Protocols for Calculating Molar Equivalents in Ms-PEG12-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The "Ms-PEG12-Boc" linker, a heterobifunctional PEG derivative, features a mesylate (Ms) group for reaction with nucleophiles and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent deprotection and further conjugation. This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on calculating the correct molar equivalents for successful and efficient reactions.
The mesylate group is an excellent leaving group, making this compound highly reactive towards primary amines, a common functional group in biomolecules such as proteins, peptides, and small molecule drugs. This reactivity allows for the stable covalent attachment of the PEG linker, a process known as PEGylation.
Core Principles of this compound Reactions
The fundamental reaction involves the nucleophilic substitution of the mesylate group by a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the mesylate group, displacing the mesylate and forming a stable secondary amine linkage.
Reaction Scheme:
R-NH₂ + Ms-PEG12-NHBoc → R-NH-PEG12-NHBoc + H-Ms
To ensure a high yield of the desired conjugate and minimize side reactions, it is crucial to carefully control the stoichiometry of the reactants. This involves precise calculation of the molar equivalents of this compound relative to the amine-containing molecule.
Experimental Protocols
This section details the protocols for the synthesis of an this compound linker (assuming a Boc-PEG12-OH precursor) and its subsequent reaction with an amine-containing molecule. An alternative, widely used method involving N-hydroxysuccinimide (NHS) ester chemistry is also presented for comparison.
Protocol 1: Synthesis of this compound from Boc-PEG12-OH
This protocol describes the conversion of a hydroxyl-terminated PEG linker to a mesylated one.
Materials:
-
Boc-NH-PEG12-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-NH-PEG12-OH in anhydrous DCM.
-
Addition of Base: Add triethylamine (TEA) to the solution. A 4-fold molar excess of TEA relative to the Boc-NH-PEG12-OH is recommended.[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution. A 4-fold molar excess of MsCl relative to the Boc-NH-PEG12-OH is recommended.[1]
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour and then warm to room temperature, stirring for an additional 16 hours.
-
Work-up and Purification: Quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography.
Protocol 2: Reaction of this compound with a Primary Amine
This protocol outlines the conjugation of the this compound linker to an amine-containing molecule (e.g., a small molecule drug or a peptide).
Materials:
-
This compound
-
Amine-containing molecule (Substrate-NH₂)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Preparation: Dissolve the amine-containing molecule in the anhydrous, amine-free solvent in a reaction vessel under an inert atmosphere.
-
Addition of Base: Add a suitable base, such as TEA or DIPEA, to the solution. A 3 to 5-fold molar excess of the base relative to the amine is generally sufficient to neutralize the methanesulfonic acid byproduct.
-
Addition of this compound: Add the this compound to the reaction mixture. The molar ratio of this compound to the amine-containing molecule is critical and should be optimized. A starting point of 1.5 to 5-fold molar excess of this compound is recommended.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
Purification: Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or preparative HPLC to isolate the desired PEGylated conjugate.
Alternative Protocol: Amine-Reactive PEGylation using NHS Ester Chemistry
N-Hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents. This alternative protocol describes the use of a hypothetical Boc-PEG12-NHS ester.
Materials:
-
Boc-PEG12-NHS Ester
-
Amine-containing molecule (Substrate-NH₂)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the PEG reagent)
Procedure:
-
Preparation of Substrate: Dissolve the amine-containing molecule in the amine-free buffer at a suitable concentration.
-
Preparation of PEG Reagent: Immediately before use, dissolve the Boc-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO.
-
Conjugation: Add the dissolved PEG reagent to the substrate solution. The molar excess of the PEG-NHS ester can range from 1-fold to 50-fold, depending on the concentration of the substrate. For protein concentrations of 1-10 mg/mL, a 20-fold molar excess is a common starting point.
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.
Data Presentation: Molar Equivalent Recommendations
The following tables summarize the recommended molar equivalents for the key steps in the protocols described above.
Table 1: Molar Equivalents for Synthesis of this compound
| Reactant | Molar Equivalent (relative to Boc-PEG12-OH) |
| Triethylamine (TEA) | 4.0 |
| Methanesulfonyl chloride (MsCl) | 4.0 |
Table 2: Molar Equivalents for Reaction of this compound with a Primary Amine
| Reactant | Molar Equivalent (relative to Amine) |
| This compound | 1.5 - 5.0 |
| Base (TEA/DIPEA) | 3.0 - 5.0 |
Table 3: Molar Equivalents for Amine-Reactive PEGylation using NHS Ester
| Reactant | Molar Equivalent (relative to Amine) |
| Boc-PEG12-NHS Ester | 1.0 - 50.0 |
Mandatory Visualizations
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker like this compound.
Caption: Workflow for ADC synthesis using a heterobifunctional PEG linker.
Signaling Pathway: EGFR Inhibition by an ADC
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and how an ADC targeting EGFR could inhibit downstream signaling, a common strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and ADC-mediated inhibition.
References
Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC with a PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity and the ability to modulate their length to optimize degradation activity. This document provides a detailed experimental workflow for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, using a 12-unit PEG (PEG12) linker. The PROTAC utilizes the well-characterized BRD4 inhibitor, (+)-JQ1, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to induce the degradation of BRD4 by hijacking the VHL E3 ubiquitin ligase complex. The mechanism involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Figure 1: Mechanism of action of the BRD4-targeting PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of the JQ1-PEG12-VHL PROTAC is a multi-step process that involves the preparation of the functionalized ligands and the PEG12 linker, followed by their sequential coupling.
Figure 2: Experimental workflow for the synthesis of the JQ1-PEG12-VHL PROTAC.
Experimental Protocols
Materials and Reagents
-
(+)-JQ1-carboxylic acid (commercially available or synthesized)
-
VHL ligand with a terminal amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (synthesis described in literature)
-
Boc-NH-PEG12-COOH (commercially available)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
Protocol 1: Synthesis of Boc-NH-PEG12-VHL
-
Reaction Setup: To a solution of the VHL-ligand-amine (1.0 eq) in anhydrous DMF, add Boc-NH-PEG12-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to afford the Boc-protected intermediate.
Protocol 2: Boc Deprotection of Boc-NH-PEG12-VHL
-
Reaction Setup: Dissolve the Boc-NH-PEG12-VHL intermediate (1.0 eq) in a solution of 20% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
Protocol 3: Synthesis of JQ1-PEG12-VHL PROTAC
-
Reaction Setup: To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add the crude NH2-PEG12-VHL-TFA salt (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, filter the reaction mixture and purify the crude product directly by reverse-phase preparative HPLC (C18 column, gradient of acetonitrile in water with 0.1% formic acid) to yield the final JQ1-PEG12-VHL PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy.
Protocol 4: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates. Treat the cells with varying concentrations of the JQ1-PEG12-VHL PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curve.
Quantitative Data Summary
The following table summarizes representative data for the synthesis and activity of BRD4-targeting PROTACs with varying PEG linker lengths. The data for the PEG12 linker is an estimation based on published trends for similar PROTACs.
| PROTAC Component | Parameter | PEG4 Linker | PEG8 Linker | PEG12 Linker (Estimated) | PEG16 Linker | Reference |
| Synthesis | Overall Yield | ~25% | ~20% | ~15% | ~12% | |
| Purity (by HPLC) | >95% | >95% | >95% | >95% | ||
| Activity | DC50 (nM) | 50 | 15 | 25 | 80 | |
| Dmax (%) | ~90% | >95% | >95% | ~85% |
Conclusion
This document provides a comprehensive experimental workflow for the synthesis and characterization of a BRD4-targeting PROTAC utilizing a PEG12 linker. The detailed protocols for synthesis, purification, and biological evaluation will enable researchers to successfully produce and assess the activity of this and similar PROTAC molecules. The provided quantitative data, while partially estimated, offers a valuable reference for the expected outcomes and highlights the importance of linker optimization in PROTAC design. By following these guidelines, researchers can contribute to the growing field of targeted protein degradation and the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
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Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
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Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1] Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.
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Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish the effective acidity of the reaction medium, leading to a slower deprotection.
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).
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Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
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Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.
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Ensure the chosen solvent provides good solubility for your PEGylated compound.
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If steric hindrance is suspected, prolonged reaction times or a slight increase in temperature might be necessary.
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often attributed to the reactive nature of the intermediates formed during deprotection:
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Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, resulting in undesired side products. Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction.
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the acidic deprotection conditions. For instance, one user reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of their ester bonds.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods (see table below).
3. How can I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial to determine the optimal reaction time. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the monitoring of the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to observe the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak, allowing for the optimization of the reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 minutes - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | < 30 minutes |
Data compiled from multiple sources.
Table 2: Milder Deprotection Methods for Acid-Sensitive Substrates
| Reagent/Method | Conditions | Notes |
| Thermal Deprotection | Heating in a suitable solvent | May require high temperatures and long reaction times. |
| Lewis Acid Catalysis (e.g., Zinc Bromide, TMSI) | Suitable organic solvent | Milder than strong Brønsted acids. |
| Oxalyl Chloride/Methanol | Room Temperature | Effective in the presence of other acid-labile functionalities. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified.
Protocol 2: Work-up for Neutralization
-
Dissolve the residue from the deprotection reaction in a suitable organic solvent.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 3: Monitoring Reaction Progress by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: Ms-PEG12-Boc Conjugation
Welcome to the technical support center for Ms-PEG12-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of mesyl-activated PEG12 with a Boc-protected amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It consists of a 12-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces immunogenicity of the conjugated molecule. One terminus is activated with a methanesulfonyl (mesyl or Ms) group, a good leaving group for nucleophilic substitution reactions. The other end is terminated with a Boc-protected amine. Its primary application is to conjugate the PEG linker to a molecule containing a nucleophilic group (e.g., a primary amine or thiol) via the mesyl group. The Boc-protected amine can then be deprotected in a subsequent step to reveal a primary amine for further functionalization.
Q2: What are the most common nucleophiles to react with the mesyl group of this compound?
The mesyl group is an excellent leaving group and readily reacts with various nucleophiles. The most common nucleophiles for this type of conjugation are primary and secondary amines, as well as thiols. The reaction with amines results in a stable secondary or tertiary amine linkage, while reaction with a thiol forms a stable thioether bond.
Q3: Under what conditions should the conjugation reaction be performed?
Typically, the conjugation of this compound to a primary amine is carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A non-nucleophilic organic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually added to scavenge the methanesulfonic acid byproduct generated during the reaction. The reaction is often performed at room temperature, but gentle heating may be required for less reactive nucleophiles.
Q4: Is the Boc protecting group stable during the conjugation reaction?
The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral to basic conditions used for the mesylate conjugation reaction. It is resistant to nucleophiles and most bases. However, it is sensitive to strong acids and can be removed with reagents like trifluoroacetic acid (TFA). Therefore, it is crucial to avoid acidic conditions during the conjugation and work-up steps if the Boc group needs to remain intact.
Q5: What are the potential side reactions during this compound conjugation?
Several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:
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Hydrolysis of the Mesyl Group: In the presence of water, the mesyl group can be hydrolyzed to a hydroxyl group, rendering the PEG reagent inactive for conjugation.
-
Intramolecular Cyclization: The Boc-protected amine at one end of the PEG chain could potentially react with the mesyl group at the other end, leading to a cyclic PEG derivative. This is more likely with shorter PEG chains.
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Reaction with Other Nucleophiles: If the target molecule contains multiple nucleophilic sites, the mesylation reaction may not be site-specific, leading to a mixture of products.
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Over-PEGylation: If the target molecule has multiple reactive sites, more than one PEG chain may be attached, leading to heterogeneity in the final product.
-
Degradation of the PEG chain: Although generally stable, PEG chains can undergo oxidative degradation in the presence of transition metals and oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive this compound reagent: The mesyl group may have hydrolyzed due to moisture. 2. Insufficiently nucleophilic target molecule: The nucleophile on the target molecule is not reactive enough under the chosen conditions. 3. Suboptimal reaction conditions: Incorrect solvent, base, temperature, or reaction time. 4. Steric hindrance: The conjugation site on the target molecule is sterically hindered. | 1. Use fresh or properly stored this compound reagent. Ensure all solvents and reagents are anhydrous. 2. Increase the reaction temperature or use a stronger, non-nucleophilic base. Consider using a longer PEG spacer to reduce steric hindrance. 3. Optimize reaction conditions. Use a polar aprotic solvent like DMF or DMSO. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. If possible, choose a less hindered site for conjugation on your target molecule. |
| Presence of Multiple Products (Over-PEGylation) | The target molecule contains multiple nucleophilic sites that are reacting with the this compound. | Reduce the molar ratio of this compound to the target molecule. Optimize the reaction pH to favor reaction at the most nucleophilic site. If possible, protect other reactive sites on the target molecule before conjugation. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: The reaction has not gone to completion. 2. Stoichiometry imbalance: Insufficient this compound was used. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Use a slight excess of the this compound reagent (e.g., 1.1-1.5 equivalents). |
| Product is a Cyclic PEG Derivative | Intramolecular reaction between the mesyl group and the Boc-protected amine. | This is an inherent potential side reaction. To favor the intermolecular reaction, use a higher concentration of the target nucleophile. Running the reaction at lower temperatures might also disfavor the intramolecular cyclization. |
| Unexpected Loss of Boc Group | Accidental exposure to acidic conditions during the reaction or work-up. | Ensure all reagents and solvents are free from acidic impurities. Use a non-acidic work-up procedure. If an acidic wash is necessary, use a very dilute and cold acid solution and minimize contact time. |
| PEG Chain Degradation | Presence of oxidizing agents or transition metal contaminants. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester any trace metal ions. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same anhydrous solvent.
-
Have anhydrous DIPEA or TEA ready.
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add 1.5-2.0 equivalents of DIPEA or TEA.
-
Stir the solution for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1-1.2 equivalents of the this compound stock solution dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours). The reaction is complete when the starting amine is no longer detectable.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method such as preparative HPLC or column chromatography on silica gel. The choice of the purification method will depend on the properties of the conjugate.
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected PEG-conjugate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Work-up:
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Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
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The resulting amine salt can be used directly or neutralized with a mild base.
-
Visualizations
Caption: Main reaction pathway and potential side reactions in this compound conjugation.
Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.
how to improve solubility of Ms-PEG12-Boc in aqueous buffers
Answering the user's request to create a technical support center for improving the solubility of Ms-PEG12-Boc in aqueous buffers.
Technical Support Center: this compound Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of three key components:
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Ms (Methanesulfonyl or Mesyl): A good leaving group, making this end of the molecule reactive for nucleophilic substitution.
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene glycol spacer. The hydrophilic PEG chain generally increases solubility in aqueous media, provides flexibility, and reduces steric hindrance.[1][2][3][4]
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Boc (tert-Butyloxycarbonyl): A common protecting group for an amine. The Boc group is nonpolar and can decrease the overall aqueous solubility of the molecule.[5] It can be removed under acidic conditions to reveal a free amine for subsequent conjugation.
This linker is often used in bioconjugation, drug delivery for developing antibody-drug conjugates (ADCs), and in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
Q2: Why am I having difficulty dissolving this compound in my aqueous buffer?
A2: The solubility of this compound is determined by the balance of its hydrophilic and hydrophobic components. While the PEG chain is hydrophilic, the tert-Butyloxycarbonyl (Boc) group is bulky and hydrophobic (lipophilic). This amphipathic nature can lead to poor solubility in purely aqueous solutions, especially at higher concentrations. The methanesulfonyl group also contributes to the overall polarity.
Troubleshooting Guide: Improving Aqueous Solubility
If you are encountering solubility issues with this compound, follow these systematic steps.
Strategy 1: Utilization of Organic Co-solvents
The most common method to improve the solubility of amphipathic compounds is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution.
Experimental Protocol:
-
Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.
-
Vortex/Sonicate: Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication can be applied if necessary.
-
Prepare Working Solution: Add the stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Control Final Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent as low as possible (ideally ≤1-5%) to avoid negatively impacting downstream biological experiments.
Data Presentation: Common Co-solvents
| Co-solvent | Typical Stock Concentration | Recommended Final Conc. (v/v) | Key Considerations |
| DMSO | 10 - 50 mM | < 1% | Widely effective but can be toxic to cells at higher concentrations. |
| Ethanol | 10 - 50 mM | < 5% | Generally less toxic to cells than DMSO. |
| DMF | 10 - 50 mM | < 1% | Effective, but use with caution due to potential toxicity. |
Strategy 2: pH Adjustment of the Aqueous Buffer
While this compound does not have a strongly ionizable group that is titratable within a typical biological pH range, the overall charge environment of the buffer can influence the hydration and solubility of the PEG chain.
Experimental Protocol:
-
Select Buffers: Prepare a set of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5).
-
Test Solubility: Attempt to dissolve a small, known quantity of this compound directly into each buffer.
-
Observe: After sufficient mixing, visually inspect each solution for complete dissolution or the presence of precipitate. This helps identify an optimal pH range for your specific application.
Strategy 3: Use of Surfactants
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic portions of the molecule. This technique, known as micellar solubilization, is a common strategy in drug formulation.
Experimental Protocol:
-
Select a Surfactant: Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems.
-
Prepare Buffer: Add the surfactant to your aqueous buffer at a concentration above its Critical Micelle Concentration (CMC).
-
Dissolve Compound: Add the this compound to the surfactant-containing buffer and mix thoroughly until the solution is clear.
Data Presentation: Common Non-ionic Surfactants
| Surfactant | Typical Working Conc. (w/v) | Notes |
| Polysorbate 20 (Tween® 20) | 0.01% - 0.1% | Commonly used in biological assays; CMC is ~0.006%. |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% | Often used in pharmaceutical formulations. |
| Triton™ X-100 | 0.01% - 0.1% | Effective solubilizing agent; CMC is ~0.015%. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility and a typical experimental workflow using this compound.
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: Typical bioconjugation workflow using a Ms-PEG-Boc linker.
References
- 1. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 2. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]
- 3. t-Boc Amine PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing EDC/HATU Coupling with PEGylated Molecules
Welcome to the technical support center for optimizing EDC/HATU coupling reactions involving PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my EDC/HATU coupling reaction with a PEGylated molecule showing low yield?
A1: Low coupling efficiency with PEGylated molecules is a common challenge primarily due to the steric hindrance imposed by the polyethylene glycol (PEG) chain. The bulky and flexible nature of the PEG polymer can physically obstruct the reactive carboxyl and amine groups, making it difficult for the coupling reagents to facilitate amide bond formation. Additionally, factors such as suboptimal reaction conditions (pH, temperature, solvent), inappropriate reagent ratios, and moisture contamination can contribute to reduced yields.[1][2][3]
Q2: What is the difference between EDC and HATU, and which one is better for coupling PEGylated molecules?
A2: Both EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are popular coupling reagents, but they have different mechanisms and are suited for different conditions.
-
EDC is a zero-length carbodiimide crosslinker that activates carboxyl groups to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[4][5] EDC is water-soluble, and its byproducts can be removed by aqueous extraction. It is often used with N-hydroxysuccinimide (NHS) to increase the stability of the activated intermediate.
-
HATU is a uronium salt-based coupling reagent that is generally considered more powerful and faster than EDC, especially for sterically hindered amino acids and difficult couplings. It forms a highly reactive OAt-active ester, which is less prone to racemization. HATU-mediated couplings are typically performed in polar aprotic solvents like DMF and require a non-nucleophilic base such as DIPEA.
For PEGylated molecules, where steric hindrance is a major concern, HATU is often the preferred reagent due to its higher reactivity and efficiency in challenging coupling scenarios.
Q3: What are the optimal reaction conditions for EDC/HATU coupling with PEGylated molecules?
A3: The optimal conditions can vary depending on the specific substrates. However, here are some general guidelines:
| Parameter | EDC/NHS Coupling | HATU Coupling |
| pH | Activation of carboxyl group: pH 4.5-6.0. Amine coupling: pH 7.0-8.5. | Not pH-dependent in the same way as EDC; the reaction is driven by the base. |
| Solvent | Aqueous buffers (e.g., MES for activation, PBS for coupling) or polar aprotic solvents (e.g., DMF, DMSO). | Polar aprotic solvents like DMF or NMP are preferred. |
| Base | Not always required in aqueous buffers. | A non-nucleophilic base like DIPEA or triethylamine is essential. |
| Temperature | Room temperature is common. For sluggish reactions, gentle heating can be applied cautiously to avoid racemization. | Room temperature is typical. |
| Reaction Time | Can range from a few hours to overnight. | Generally faster than EDC, often complete within a few hours. |
Q4: How can I monitor the progress of my PEGylation reaction?
A4: Reaction progress can be monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.
Q5: What are the best methods for purifying the PEGylated product?
A5: Purification of PEGylated molecules can be challenging. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.
-
Ion Exchange Chromatography (IEC): Can separate molecules based on charge differences, which may be altered upon PEGylation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical and preparative scale purification.
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities like excess coupling reagents and byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Steric Hindrance | Switch from EDC to a more powerful coupling reagent like HATU. Increase the reaction time and/or gently increase the temperature. Consider using a longer linker between the molecule and the PEG chain to reduce steric hindrance. |
| Inactive Reagents | EDC and HATU are moisture-sensitive. Ensure they are stored in a desiccator and handled in a dry environment. Use fresh reagents. |
| Incorrect pH (for EDC) | For EDC/NHS coupling, ensure the two-step pH profile is followed: acidic for carboxyl activation and neutral/slightly basic for amine coupling. |
| Inappropriate Solvent | Use dry, polar aprotic solvents like DMF or DMSO for both EDC and HATU couplings in organic media. Ensure your PEGylated molecule is soluble in the chosen solvent. |
| Presence of Water | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated intermediates. |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| N-acylurea formation (with EDC) | This side product can form when the O-acylisourea intermediate rearranges. Using NHS or Sulfo-NHS can help to minimize this by converting the intermediate to a more stable NHS-ester. |
| Guanidinylation (with HATU) | Excess HATU can react with the N-terminal amine, blocking further reactions. Use HATU in an equimolar amount relative to the carboxylic acid. |
| Racemization | Adding an auxiliary nucleophile like HOBt (for EDC) can suppress racemization. HATU is generally associated with less epimerization. Perform the reaction at a lower temperature. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar properties of starting material and product | Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. Use high-resolution purification techniques like HPLC. |
| Removal of EDC/HATU byproducts | For EDC, the urea byproduct is water-soluble and can be removed by aqueous workup. For HATU, byproducts can be removed by chromatography. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-PEG
-
Preparation: Ensure all glassware is dry. Equilibrate EDC and NHS to room temperature before opening.
-
Dissolution: Dissolve the carboxyl-containing molecule in an appropriate buffer (e.g., 0.1M MES, pH 5.5).
-
Activation: Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. Stir for 15-60 minutes at room temperature to activate the carboxyl groups.
-
pH Adjustment (Optional for two-buffer system): Raise the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer like PBS.
-
Coupling: Add the amine-PEG (1.0-1.2 equivalents) to the activated molecule solution.
-
Reaction: Allow the reaction to proceed for 2-12 hours at room temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer like Tris or hydroxylamine to consume any remaining active esters.
-
Purification: Purify the PEGylated conjugate using an appropriate method such as SEC, IEC, or dialysis.
Protocol 2: General Procedure for HATU Coupling of a Carboxyl-Containing Molecule to an Amine-PEG
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Dissolution: Dissolve the carboxyl-containing molecule (1 equivalent) in a dry polar aprotic solvent (e.g., DMF).
-
Addition of Reagents: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.
-
Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Coupling: Add the amine-PEG (1.0-1.2 equivalents) dissolved in a minimal amount of dry DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up and Purification: Quench the reaction with water or a mild acid. Remove the solvent under reduced pressure. Purify the crude product by chromatography (e.g., silica gel or SEC).
Visualizations
Caption: Mechanism of EDC/NHS mediated coupling.
Caption: Mechanism of HATU mediated coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range for a specific protein may expose hydrophobic regions, causing aggregation.[1][2]
-
PEG-Protein Interactions: While PEG generally stabilizes proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
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Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
-
Nanoparticle Tracking Analysis (NTA): This method monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Reaction Condition Optimization
Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
-
Logical Workflow for Optimizing PEGylation Conditions
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
-
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
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Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with varying pH values
-
96-well plate or microcentrifuge tubes
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (50-100 µL) by varying one parameter at a time while keeping others constant.
-
Vary Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
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pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
-
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).
-
-
Data Presentation: Example Screening Matrix
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
-
Types of Excipients:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.
-
-
Data Presentation: Common Stabilizing Excipients
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to consider alternative strategies that avoid the use of a bifunctional linker.
-
Decision-Making for PEGylation Strategy
Caption: Decision tree for selecting an alternative PEGylation strategy.
Detailed Experimental Protocols
Protocol: Denatured Size-Exclusion Chromatography (D-SEC) for Aggregate Analysis
Objective: To quantify soluble and insoluble aggregates under denaturing conditions.
Materials:
-
Sodium dodecyl sulfate (SDS)
-
Iodoacetamide (IAA) or Dithiothreitol (DTT)
-
Agilent 1050 HPLC system or equivalent
-
Two G3000 Tosoh TSKgel SWxL columns (7.8 mm x 300 mm) in series
-
Mobile Phase: 100 mM sodium chloride, 150 mM sodium phosphate, 0.1% SDS, pH 6.9
Procedure:
-
Sample Preparation (Non-reduced): To your sample, add SDS and IAA to a final concentration of 2% and 15 mM, respectively. Incubate at 80°C for 20 minutes.
-
Sample Preparation (Reduced): To your sample, add SDS and DTT to a final concentration of 2% and 10 mM, respectively.
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC columns.
-
Run the separation using the specified mobile phase.
-
Monitor the eluate at 215 nm.
-
-
Data Analysis: Quantify the amount of monomer and soluble aggregates by integrating the peak areas in the chromatogram.
Protocol: Water-Octanol Partition Experiments
Objective: To assess changes in the hydrophobicity of the PEGylated protein, which can correlate with aggregation propensity.
Materials:
-
PEGylated protein solution
-
Octanol
-
Control buffer
-
Rotating container
-
Centrifuge
-
SEC-HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of your PEGylated protein. To this, add either 10% (v/v) octanol or control buffer.
-
Incubation: Incubate the samples overnight in a rotating container to ensure thorough mixing and equilibrium.
-
Phase Separation: Allow the phases to settle.
-
Analysis:
-
Carefully sample the aqueous phase from the octanol-containing sample and the control sample.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Analyze the supernatant by SEC-HPLC to quantify the amount of protein remaining in the aqueous phase.
-
References
Navigating the Complexities of PEGylated Peptide Purification: A Technical Support Guide
Welcome to the Technical Support Center for PEGylated Peptide Purification by HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of PEGylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is purifying PEGylated peptides by HPLC so challenging?
A1: The purification of PEGylated peptides by HPLC is complex due to several factors stemming from the PEGylation process itself. The covalent attachment of polyethylene glycol (PEG) chains to a peptide can result in a heterogeneous mixture of products, including positional isomers, multi-PEGylated species, and unreacted peptide and PEG.[1] This heterogeneity, combined with the physicochemical properties of the PEG moiety, leads to significant analytical challenges.[2][3]
Key difficulties include:
-
Peak Broadening: The dispersity (polydispersity) of the PEG chain itself can cause significant peak broadening in reversed-phase HPLC (RP-HPLC), as molecules with slightly different PEG chain lengths will have slightly different retention times.[2]
-
Poor Resolution: The large, hydrophilic PEG chain can mask the physicochemical properties of the smaller peptide, leading to poor separation between the desired PEGylated product, unreacted peptide, and other isoforms.[4]
-
Aggregation: PEGylated peptides can be prone to aggregation, which can complicate purification and analysis.
-
Co-elution: Unreacted PEG can be hydrophobic and may co-elute with the PEGylated peptide, especially in RP-HPLC.
-
Detection Issues: The PEG moiety itself lacks a strong chromophore, making detection by UV challenging, especially for quantifying free PEG.
Q2: What is the most common cause of broad peaks when analyzing PEGylated peptides by RP-HPLC?
A2: The most common cause of peak broadening is the polydispersity of the PEG reagent used for conjugation. Commercial PEG reagents are often not monodisperse, meaning they consist of a population of molecules with a distribution of molecular weights. This distribution of PEG chain lengths attached to the peptide results in a collection of PEGylated peptides with slightly different hydrophobicities, causing them to elute over a wider time range and leading to a broad peak.
Q3: How does the length of the PEG chain affect HPLC separation?
A3: Generally, as the length of the attached PEG chain increases, the retention time in RP-HPLC also increases. This is because the PEG moiety contributes to the overall hydrophobicity of the molecule. In size-exclusion chromatography (SEC), a longer PEG chain leads to a larger hydrodynamic radius, resulting in an earlier elution time (decreased retention time).
Q4: Can I use the same HPLC method for my unmodified peptide and its PEGylated form?
A4: It is unlikely that the same HPLC method will be optimal for both the unmodified and PEGylated peptide. PEGylation significantly alters the physicochemical properties of the peptide, including its size, hydrophobicity, and charge. Therefore, the separation method, including the column, mobile phase, and gradient, will almost always need to be re-optimized to achieve adequate separation and purification of the PEGylated product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of PEGylated peptides.
Issue 1: Poor Resolution Between PEGylated Peptide and Unmodified Peptide
If you are observing poor separation between your desired product and the starting peptide material, consider the following troubleshooting steps.
References
Technical Support Center: Strategies to Minimize Steric Hindrance in PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?
A1: In PROTACs, steric hindrance refers to the spatial arrangement of atoms that prevents the productive formation of a ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions.[1][2] If the linker connecting the target protein-binding and E3 ligase-binding ligands is too short, it can lead to steric clashes, preventing the two proteins from binding simultaneously.[2][] Conversely, an excessively long linker may not bring the proteins into close enough proximity for effective ubiquitination. Ultimately, significant steric hindrance can lead to reduced degradation efficiency (high DC50, low Dmax) despite good binary binding of the PROTAC to both the target protein and the E3 ligase.
Q2: What are the initial signs that steric hindrance might be limiting my PROTAC's efficacy?
A2: Several experimental observations can suggest that steric hindrance is a problem:
-
Good binary binding, but poor degradation: Your PROTAC may show strong binding to both the isolated target protein and the E3 ligase in biochemical or biophysical assays, but fail to induce significant degradation of the target protein in cellular assays.
-
High DC50 and low Dmax values: The PROTAC may only show weak degradation at high concentrations and may not achieve a high level of maximal degradation.
-
A pronounced "hook effect": While the hook effect is common with PROTACs, a very sharp and significant decrease in degradation at higher concentrations can indicate that the formation of non-productive binary complexes is strongly favored over the productive ternary complex, which can be exacerbated by steric hindrance.
-
Negative cooperativity: Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) may reveal negative cooperativity (α < 1), indicating that the binding of one protein to the PROTAC hinders the binding of the second protein.
Q3: How does the choice of E3 ligase and its ligand impact steric hindrance?
A3: The choice of E3 ligase (e.g., VHL, CRBN) and the specific ligand used to recruit it are critical. Different E3 ligases have distinct surface topographies and binding pockets. The exit vector of the E3 ligase ligand—the point where the linker is attached—plays a crucial role in determining the trajectory of the linker and the subsequent positioning of the target protein. An inappropriate exit vector can lead to steric clashes between the target protein and the E3 ligase. Therefore, it is often beneficial to explore different E3 ligase ligands or alter the attachment point of the linker on a given ligand.
Q4: Can the target protein ligand influence steric hindrance?
A4: Yes, the choice of the target protein ligand (the "warhead") and its attachment point for the linker are equally important. The ligand should bind with sufficient affinity to the target protein, and the linker attachment point should be at a solvent-exposed position to minimize disruption of this binding and to allow the linker to project outwards towards the E3 ligase. Modifying the warhead to alter its binding orientation or linker attachment point can be a key strategy to mitigate steric clashes.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but no significant target degradation is observed.
-
Possible Cause: The linker length or composition is suboptimal, leading to steric hindrance and preventing the formation of a stable and productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even small changes can have a significant impact. Start by synthesizing analogs with shorter and longer linkers.
-
Modify Linker Composition: Introduce different chemical motifs into the linker. For example, replacing flexible polyethylene glycol (PEG) units with more rigid alkyl chains, or vice versa, can alter the conformational dynamics.
-
Change Linker Attachment Point: If synthetically feasible, alter the point of attachment of the linker on either the target protein ligand or the E3 ligase ligand.
-
Evaluate Ternary Complex Formation: Use biophysical techniques like SPR, ITC, or FRET to directly assess the formation and stability of the ternary complex. This can provide insights into whether the issue lies in ternary complex formation.
-
Problem 2: I observe a very strong "hook effect" at higher PROTAC concentrations.
-
Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-target protein and PROTAC-E3 ligase) dominates over the formation of the productive ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance in the ternary complex.
-
Troubleshooting Steps:
-
Improve Cooperativity: The goal is to design a PROTAC that benefits from positive cooperativity, where the protein-protein interactions in the ternary complex stabilize the entire complex. This can be achieved by optimizing the linker to allow for favorable protein-protein contacts.
-
Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes. This can guide the rational design of new linkers or the modification of ligand exit vectors.
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a very broad range of concentrations to fully characterize the dose-response curve and the extent of the hook effect.
-
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| 11 | 9 | 140 |
| 12 | 12 | >100 |
| 13 | 16 | 26 |
| 14 | 19 | >100 |
| 15 | 21 | >100 |
Data adapted from a study on ERα degraders, demonstrating that a 16-atom linker was optimal for this particular system.
Table 2: Impact of Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | < 12 | No degradation | - |
| Compound B | 21 | 3 | 96 |
| Compound C | 29 | 292 | 76 |
Data from a study on TBK1 degraders, showing that linkers shorter than 12 atoms were inactive, with potency decreasing for very long linkers.
Experimental Protocols
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation, providing insights into cooperativity.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The binding data can be analyzed to determine the cooperativity factor (α).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Logical relationships influencing PROTAC efficacy.
References
Technical Support Center: Amide Coupling with Ms-PEG12-NH2
Welcome to the technical support center for amide coupling reactions involving Ms-PEG12-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to address challenges related to the effect of pH on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for using this compound in an amide coupling reaction?
A1: The process involves three key stages:
-
Boc Deprotection: The terminal Boc (tert-butyloxycarbonyl) protecting group on the amine must first be removed. This is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA).[1][2][3]
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Neutralization: The acidic reaction mixture from the deprotection step must be carefully neutralized to a pH suitable for the subsequent coupling reaction.
-
Amide Coupling: The newly freed primary amine on the PEG linker (Ms-PEG12-NH2) is then reacted with a carboxylic acid to form a stable amide bond. The optimal pH for this step is critical and depends on the coupling chemistry used (e.g., EDC/NHS or pre-activated NHS-esters).[4][5]
Q2: What is the optimal pH for the amide coupling step?
A2: The optimal pH is a trade-off between maximizing amine reactivity and minimizing the hydrolysis of your coupling reagents.
-
For two-step EDC/NHS coupling: The initial activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer. The subsequent reaction of the activated NHS-ester with the Ms-PEG12-NH2 is best performed at a pH of 7.2-8.5.
-
For pre-activated NHS-esters: If you are using a pre-formed NHS-ester, the coupling reaction should be conducted in a buffer with a pH of 7.2-8.5. A pH of 8.3-8.5 is often recommended as the ideal balance for this reaction.
Q3: Why is my amide coupling yield low, and how can pH be the cause?
A3: Low yield is a common problem often linked to incorrect pH management.
-
pH is too low (pH < 7): The primary amine on your PEG linker will be protonated (-NH3+), rendering it non-nucleophilic and unable to react with the activated carboxylic acid.
-
pH is too high (pH > 8.5): The coupling reagents, particularly NHS-esters, become highly susceptible to rapid hydrolysis. This inactivates the reagent before it can react with the amine, drastically reducing your yield.
-
Incomplete Boc Deprotection/Neutralization: If the initial acidic deprotection step is not fully neutralized, the pH of the coupling reaction will be too low for efficient amide bond formation.
Q4: What buffer should I use for the coupling reaction?
A4: Buffer selection is critical. You must use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your Ms-PEG12-NH2 for the activated carboxylic acid.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate buffer at pH 8.3 are excellent choices for the coupling step. For the initial EDC/NHS activation, MES buffer (pH 4.7-6.0) is commonly used.
Q5: Could the Mesyl (Ms) group be affected by the pH conditions?
A5: The mesyl (methanesulfonyl) group is a sulfonate ester. While generally stable, sulfonate esters can be susceptible to cleavage under harsh conditions. Most are stable to moderately acidic conditions, but they can be cleaved by strong bases or prolonged incubation at extreme pH values. Under the recommended pH ranges for amide coupling (4.5-8.5), the mesyl group is expected to be stable.
Data Presentation: pH Effects on Coupling Efficiency
The efficiency of an amide coupling reaction is highly dependent on pH. The following tables summarize the quantitative impact of pH on the stability of NHS-esters and the overall reaction kinetics.
Table 1: Effect of pH on the Stability of NHS-Esters
| pH | Temperature | Half-life of NHS-Ester | Implication for Reaction |
| 7.0 | 4°C | 4-5 hours | Stable enough for standard reaction times. |
| 8.0 | 4°C | 1 hour | Hydrolysis becomes a significant competing reaction. |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis; reaction must be fast and efficient. |
Table 2: pH-Dependent Reaction Profile for NHS-Ester Coupling
| pH Range | Amine Reactivity | NHS-Ester Stability | Overall Coupling Efficiency | Recommended Use Case |
| 4.5 - 6.0 | Very Low (Amine is protonated) | High | Very Low | Optimal for EDC/NHS activation step only. |
| 6.0 - 7.0 | Low to Moderate | High | Sub-optimal | Not ideal, as amine is not fully deprotonated. |
| 7.2 - 8.5 | High (Amine is deprotonated) | Moderate to Low | Optimal | Recommended range for the amine coupling step. |
| > 8.5 | High | Very Low (Rapid hydrolysis) | Low | Not recommended due to rapid reagent inactivation. |
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Recommended Solution |
| Low or No Product Yield | The pH of the coupling reaction is too low (< 7.0), keeping the PEG-amine protonated and non-reactive. | Ensure complete neutralization after the acidic Boc-deprotection step. Use a calibrated pH meter to verify the coupling buffer is in the optimal range (pH 7.2-8.5). |
| The pH of the coupling reaction is too high (> 8.5), causing rapid hydrolysis of the NHS-ester. | Lower the pH of the coupling buffer to the 7.2-8.0 range. Add the NHS-activated compound to the amine solution immediately after preparation. | |
| Inconsistent Results | Poor pH control or improperly prepared buffers. | Calibrate your pH meter before use. Prepare fresh buffers, as the pH of basic buffers can change over time due to CO2 absorption from the atmosphere. |
| Side Product Formation | The mesyl group may be unstable at very high pH, leading to undesired reactions. | Avoid prolonged exposure to pH values above 9.0. Maintain the recommended pH 7.2-8.5 for the coupling reaction. |
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive primary amine, Ms-PEG12-NH2.
-
Dissolution: Dissolve the this compound starting material in a minimal amount of an appropriate organic solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Neutralization (Crucial Step): The resulting residue is highly acidic. Immediately before the coupling reaction, dissolve the crude Ms-PEG12-NH2 TFA salt in the chosen coupling buffer (e.g., PBS, pH 7.4) and adjust the pH to the desired value (7.2-8.5) using a suitable base, such as diisopropylethylamine (DIPEA) or a dilute sodium bicarbonate solution.
Protocol 2: Two-Step Amide Coupling using EDC/NHS
This protocol is for coupling the deprotected Ms-PEG12-NH2 with a carboxylic acid.
-
Carboxylic Acid Activation (pH 4.5-6.0):
-
Dissolve your carboxylic acid-containing molecule in an amine-free, carboxyl-free buffer, such as 0.1 M MES, pH 5.0-6.0.
-
Add EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and NHS (N-Hydroxysuccinimide) to the solution. A common molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling (pH 7.2-8.0):
-
Immediately add the activated carboxylic acid solution to a solution of the pH-neutralized Ms-PEG12-NH2 (from Protocol 1) in a suitable buffer like PBS, pH 7.2-7.5.
-
Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 before adding the amine.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any remaining unreacted NHS-esters by adding a small molecule primary amine like Tris or glycine to a final concentration of 20-50 mM.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.
-
Visualizations
Experimental Workflow
This diagram illustrates the complete experimental sequence from the protected starting material to the final amide conjugate.
The pH-Dependent Balance in Amide Coupling
This diagram illustrates the critical trade-offs governed by pH during the coupling of an amine to an NHS-ester.
References
Technical Support Center: Removing Unreacted PEG Reagents
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted Ms-PEG12-Boc and other polyethylene glycol (PEG) reagents from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The primary methods for purification are based on differences in physicochemical properties like size, polarity, and solubility between your PEGylated product and the unreacted PEG reagent. The most common techniques include:
-
Aqueous Workup (Liquid-Liquid Extraction): Ideal for organic-soluble products, this method uses water to wash away the water-soluble unreacted PEG.
-
Chromatography: Techniques like normal-phase (silica gel), reverse-phase (RP-HPLC), and size-exclusion (SEC) are powerful for separating compounds based on polarity and size.[] SEC is particularly effective if there is a significant size difference between the product and the PEG reagent.[][2][3]
-
Precipitation: This involves adding a solvent in which your product is insoluble but the unreacted PEG is soluble, causing your product to precipitate out of the solution.[4]
-
Membrane Filtration (Dialysis/Ultrafiltration): Best suited for large molecules like proteins or nanoparticles, this method separates molecules based on molecular weight cutoff.
Q2: My PEG-containing compound streaks badly during silica gel column chromatography. What can I do?
A2: Streaking on silica is a common issue with PEG compounds due to their high polarity and interaction with the silica stationary phase. To resolve this:
-
Optimize Your Solvent System: Conventional ethyl acetate/hexane systems are often ineffective. Try more polar solvent systems like dichloromethane (DCM)/methanol or chloroform/methanol. A slow gradient of 1-10% methanol in DCM can significantly improve separation.
-
Consider Dry Loading: If your compound has poor solubility in the column's mobile phase, it can lead to poor separation. Dry loading, where the sample is pre-adsorbed onto silica before loading onto the column, can create a more uniform starting band and improve resolution.
Q3: Can I use precipitation to remove the unreacted PEG?
A3: Yes, precipitation can be a very effective and scalable method. The goal is to find an "anti-solvent" that meets two criteria: your desired product has very low solubility in it, and the unreacted this compound remains in solution. Common anti-solvents for precipitating organic compounds include cold diethyl ether, hexane, or methyl tert-butyl ether (MTBE). The process often involves concentrating your reaction mixture and adding the cold anti-solvent to induce precipitation.
Q4: How effective is a simple aqueous workup (extraction)?
A4: For many reactions performed in organic solvents like DCM or ethyl acetate, an aqueous workup is a highly effective first-pass purification step. Since most low-to-moderate molecular weight PEGs are soluble in water, washing the organic layer multiple times with water or brine can remove a significant amount of the unreacted PEG reagent. However, be mindful of your product's solubility, as some PEGylated compounds may have partial water solubility, which could lead to yield loss.
Q5: My target molecule is significantly larger than the this compound reagent. What is the best purification method?
A5: When there is a substantial difference in molecular size, Size-Exclusion Chromatography (SEC) is the method of choice. SEC separates molecules based on their hydrodynamic radius, meaning larger molecules elute faster than smaller ones. This technique is very efficient at removing low molecular weight reagents and by-products from larger PEGylated proteins, oligonucleotides, or nanoparticles. For very large molecules, dialysis or diafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) can also effectively remove the smaller, unreacted PEG.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation on silica gel column; product and PEG co-elute. | - Inappropriate Solvent System: PEGs are very polar and can streak or move unpredictably on silica. - Overloading the Column: Too much crude material saturates the stationary phase. | - Switch to a Dichloromethane/Methanol or Chloroform/Methanol gradient. - Add a small percentage (e.g., 1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing. - Use a lower sample-to-silica ratio (e.g., 1:50 or 1:100). |
| Product is lost during aqueous workup/extraction. | - Product has partial water solubility: The PEG chain on your product may increase its aqueous solubility. - Emulsion Formation: The amphipathic nature of PEG compounds can lead to emulsions that are difficult to separate. | - Use saturated sodium chloride solution (brine) for washes instead of pure water to decrease the solubility of organic compounds in the aqueous phase. - Perform a "back-extraction": re-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - To break emulsions, try adding more salt to the aqueous phase or filtering the mixture through a pad of celite. |
| No precipitation occurs when adding an anti-solvent. | - Product is soluble in the anti-solvent. - Solution is too dilute: The concentration of the product is below its solubility limit. | - Try a different anti-solvent (e.g., if diethyl ether fails, try hexane or pentane). - Concentrate the crude material to a thick oil or solid before adding the anti-solvent. - Perform the precipitation at a lower temperature (e.g., in an ice bath or at -20°C) to decrease solubility. |
| Unreacted PEG is still present after purification. | - Single purification method is insufficient: Highly polar or similarly sized impurities are often difficult to remove in one step. | - Employ orthogonal purification methods. For example, follow an aqueous workup with column chromatography. Or, follow a silica column with preparative RP-HPLC. Combining methods that separate based on different principles (e.g., polarity then size) is highly effective. |
Purification Method Comparison
| Technique | Principle of Separation | Best For... | Advantages | Disadvantages |
| Aqueous Workup | Partitioning between immiscible liquids (polarity) | Removing water-soluble PEG from products soluble in organic solvents. | Fast, inexpensive, scalable, good for initial bulk impurity removal. | Risk of product loss if it has aqueous solubility; can form emulsions. |
| Silica Gel Chromatography | Adsorption based on polarity | Small molecules with a significant polarity difference from the PEG reagent. | High resolution for compounds with different polarities; well-established technique. | PEG compounds often streak or show poor separation; can be slow and labor-intensive. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (molecular size) | Products significantly larger than the unreacted PEG (e.g., proteins, large polymers). | Excellent for separating by size; mild conditions. | Requires specialized columns and equipment (HPLC); lower loading capacity than adsorption chromatography. |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | Peptides, oligonucleotides, and small molecules that can be retained on a C18 or C8 column. | High resolution; can separate closely related isomers. | Requires HPLC system; can be expensive to scale up; may require method development. |
| Precipitation | Differential solubility | Products that can be selectively crashed out of solution by adding an anti-solvent. | Simple, fast, and highly scalable. | Highly dependent on the specific solubility properties of the product; may require significant optimization. |
| Membrane Filtration / Dialysis | Molecular weight cutoff | Large biomolecules (proteins, antibodies) or nanoparticles. | Simple and effective for large size differences; gentle on the product. | Slow process (especially dialysis); potential for product loss due to membrane adsorption. |
Experimental Protocols & Workflows
Protocol 1: Purification by Aqueous Workup (Liquid-Liquid Extraction)
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). Use a volume that ensures the product is fully dissolved.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. If your organic solvent is less dense than water (e.g., Ethyl Acetate), drain the bottom aqueous layer. If it is denser (e.g., Dichloromethane), drain the bottom organic layer into a clean flask and then discard the remaining aqueous layer.
-
Repeat Washes: Repeat the washing step 2-3 more times with fresh deionized water, followed by one wash with saturated NaCl (brine) solution to help remove residual water from the organic layer.
-
Drying and Concentration: Drain the final organic layer into a clean flask, add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase that provides good separation between your product and the unreacted PEG. A good target is an Rf value of ~0.2-0.4 for your product. A Dichloromethane/Methanol system is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the prepared column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (flash chromatography) to begin elution. Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Ms-PEG12-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, the choice of linker is a critical decision that influences the properties and performance of the final product. This guide provides a comprehensive comparison of the mass spectrometry analysis of molecules conjugated with Ms-PEG12-Boc, a methanesulfonyl-activated polyethylene glycol (PEG) linker, against a common alternative, NHS-PEG12-ester. This comparison is supported by experimental data and detailed protocols to assist in the selection and analysis of the appropriate linker for your research needs.
Introduction to this compound and Amine-Reactive Linkers
This compound is a heterobifunctional linker that contains a methanesulfonyl (mesyl) group for reaction with primary amines and a Boc-protected amine for subsequent functionalization. The discrete PEG12 chain offers improved solubility and reduced immunogenicity to the conjugated molecule. Its primary alternative, NHS-PEG12-ester, utilizes an N-hydroxysuccinimide (NHS) ester as the amine-reactive group. The choice between these linkers can impact conjugation efficiency, stability of the resulting conjugate, and the interpretation of mass spectrometry data.
Quantitative Comparison of Linker Performance
The selection of a linker is often guided by its reactivity and the stability of the resulting conjugate. The following table summarizes key quantitative parameters for this compound and NHS-PEG12-ester based on established chemical principles and available data.
| Parameter | This compound | NHS-PEG12-Ester | Key Considerations |
| Reactive Group | Methanesulfonyl (Mesyl) | N-Hydroxysuccinimide (NHS) Ester | Mesylates are generally more stable in aqueous solutions than NHS esters, which can be prone to hydrolysis. |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 | Both linkers react with unprotonated primary amines, requiring slightly alkaline conditions for optimal conjugation. |
| Hydrolytic Stability | Higher | Lower | The higher stability of the mesyl group can lead to more consistent conjugation yields over longer reaction times. |
| Conjugation Efficiency | High | High | Both linkers are highly efficient for amine conjugation, though efficiency can be protein-dependent. |
| Byproducts | Methanesulfonic acid | N-hydroxysuccinimide | Byproducts must be removed during purification to prevent potential side reactions or interference in downstream applications. |
Mass Spectrometry Analysis: A Head-to-Head Comparison
Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing information on molecular weight, degree of conjugation, and structural integrity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of PEGylated molecules.[1][2]
Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is well-suited for the analysis of large biomolecules and provides high mass accuracy. For PEGylated proteins, ESI-MS spectra can be complex due to the presence of multiple charge states and the polydispersity of some PEG reagents. However, for discrete PEGs like PEG12, this complexity is reduced. The Boc protecting group on the this compound linker can sometimes be labile under certain ESI conditions, leading to in-source fragmentation and the appearance of a peak corresponding to the loss of the Boc group (100 Da).[3]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a robust technique for determining the molecular weight of peptides and proteins. It is often preferred for the analysis of heterogeneous PEGylated samples as it typically produces singly charged ions, simplifying the resulting spectra.[4] For both this compound and NHS-PEG12 conjugates, MALDI-TOF can be used to determine the number of attached PEG chains by observing the mass shift between the unconjugated and conjugated species.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation and subsequent analysis.
Protocol 1: Conjugation of a Peptide with this compound
-
Peptide Preparation: Dissolve the peptide containing a primary amine (e.g., lysine residue or N-terminus) in a suitable buffer at a concentration of 1-5 mg/mL. A phosphate or borate buffer at pH 8.0 is recommended.
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted linker.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Mass Spectrometry Analysis of the this compound Conjugate by ESI-MS
-
Sample Preparation: Dilute the purified conjugate in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
LC-MS Analysis: Inject the sample onto a C18 reverse-phase column coupled to an ESI-mass spectrometer. Elute the conjugate using a gradient of increasing acetonitrile concentration.
-
MS Parameters: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate. Pay attention to the potential for in-source fragmentation of the Boc group.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare this to the theoretical mass to confirm successful conjugation.
Protocol 3: Mass Spectrometry Analysis of the NHS-PEG12-Ester Conjugate by MALDI-TOF
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Sample Preparation: Mix the purified NHS-PEG12-ester conjugate solution (in a low salt buffer) with the matrix solution at a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.
-
MALDI-TOF Analysis: Acquire mass spectra in positive ion, linear or reflector mode. The mass spectrum will show peaks corresponding to the unconjugated peptide and the peptide conjugated with one or more PEG linkers. The mass difference between these peaks will correspond to the mass of the NHS-PEG12-ester minus the NHS group.
Visualizing Workflows and Molecular Structures
To further clarify the processes and molecular differences, the following diagrams are provided.
References
The Strategic Role of Linkers in PROTAC Design: A Comparative Guide to Ms-PEG12-Boc and Other Linker Chemotypes
For Immediate Publication
A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), this guide provides a comprehensive comparison of Ms-PEG12-Boc, a 12-unit polyethylene glycol (PEG) linker, with other commonly employed linker classes. By examining key performance data and detailed experimental methodologies, this document serves as a vital resource for researchers, chemists, and drug development professionals in the rational design of next-generation targeted protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide focuses on the widely used PEG linkers, with a specific lens on the performance characteristics of a 12-unit PEG linker, exemplified by this compound, in comparison to other linker types such as alkyl chains and linkers of varying lengths.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax signifies greater efficacy.
-
IC50: The concentration of a drug that is required for 50% inhibition of a biological process, in this context, often cell proliferation.
The following tables summarize experimental data from studies on PROTACs targeting different proteins with varying linker compositions and lengths.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF-7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data synthesized from a comparative study on ERα-targeting PROTACs. This table clearly demonstrates that linker length has a profound impact on degradation efficacy, with a 16-atom linker being optimal in this specific context. A 12-atom linker still shows significant degradation and cell growth inhibition.
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs. This study highlights that for some targets, a longer linker is required to achieve potent degradation, with linkers shorter than 12 atoms being inactive.
Table 3: Performance of a Highly Potent BET-Targeting PROTAC with a PEG Linker (BETd-260)
| PROTAC | Target | DC50 | IC50 (Cell Viability) | Cell Line |
| BETd-260 | BRD4 | As low as 30 pM | 51 pM | RS4;11 |
Data for the highly potent BET degrader, BETd-260. While the exact number of PEG units in the linker is not specified, the picomolar potency of BETd-260 showcases the potential of PEG-based linkers in the design of exceptionally active PROTACs.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key concepts in PROTAC research.
Caption: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in assessing the performance of a PROTAC, from cell treatment to protein degradation analysis and cell viability assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
1. Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., MCF-7 for ERα, MM.1S for BET proteins) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the IC50 of a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
2. Measurement of Cell Viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data using a dose-response curve to determine the IC50 value.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. While flexible PEG linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The experimental data presented in this guide underscores the importance of a systematic approach to linker optimization to achieve maximal degradation potency and desired therapeutic effects. The provided protocols offer a robust framework for the rigorous evaluation of novel PROTAC candidates.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role in the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length influences PROTAC performance, supported by experimental data and detailed protocols.
The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Comparative Efficacy of PROTACs with Varying PEG12 Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | 9 | >10 µM | ~50 | MCF7 | |
| Estrogen Receptor α (ERα) | VHL | 12 | ~5 µM | ~75 | MCF7 | |
| Estrogen Receptor α (ERα) | VHL | 16 | ~1 µM | ~95 | MCF7 | **** |
| Estrogen Receptor α (ERα) | VHL | 19 | ~5 µM | ~70 | MCF7 | |
| Estrogen Receptor α (ERα) | VHL | 21 | >10 µM | ~60 | MCF7 | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No degradation | - | - | |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 nM | 96 | - | **** |
| TANK-binding kinase 1 (TBK1) | VHL | 29 | 292 nM | 76 | - |
As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy. Similarly, for TBK1 degradation, a 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the PROTAC mechanism of action.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A simplified diagram of the Estrogen Receptor signaling pathway.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., MTS Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While a PEG12 linker may be a reasonable starting point, the ideal chain length is not a one-size-fits-all parameter. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to Validating Ms-PEG12-Boc Protein Conjugation: Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a protein is a critical step in enhancing its therapeutic properties. This guide provides a detailed comparison of Western blotting and other key analytical techniques for validating the conjugation of Ms-PEG12-Boc, a specific amine-reactive PEGylation reagent, to proteins.
The covalent attachment of PEG, a process known as PEGylation, can improve a protein's stability, solubility, and pharmacokinetic profile.[1] this compound is a heterobifunctional PEG linker containing a carboxylic acid for reaction with primary amines on a protein and a Boc-protected amine for subsequent modifications. Validating the successful conjugation and characterizing the resulting PEGylated protein is essential for quality control and regulatory approval.[2] This guide outlines the experimental protocols for Western blot analysis and compares its performance with alternative methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), providing supporting data and visualizations to aid in methodological selection.
Comparing Analytical Techniques for PEGylation Validation
Western blotting offers a widely accessible and cost-effective method for the initial qualitative assessment of PEGylation. However, for comprehensive and quantitative characterization, techniques like mass spectrometry and HPLC are often superior. The choice of method depends on the specific information required, available instrumentation, and the stage of drug development.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Western Blot | Immuno-detection of proteins separated by size on a gel.[3] | Confirmation of conjugation (band shift), qualitative estimation of conjugation efficiency.[4][5] | Widely available, relatively inexpensive, good for initial screening. | Semi-quantitative, potential for band smearing due to PEG-SDS interaction, requires specific antibodies (anti-protein or anti-PEG). |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of PEGylation (number of PEG molecules per protein), identification of conjugation sites (peptide mapping). | Highly accurate and detailed information, can identify heterogeneity in PEGylation. | Requires specialized and expensive equipment, complex data analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physical and chemical properties. | Separation of PEGylated protein from unconjugated protein and free PEG, quantification of conjugation efficiency, assessment of purity. | Quantitative, high-throughput, can be coupled with other detectors (e.g., MS). | Resolution can be challenging depending on the protein and PEG size, method development can be time-consuming. |
Experimental Protocols
I. Validation of this compound Conjugation by Western Blot
This protocol provides a general workflow for confirming the conjugation of this compound to a target protein.
1. Sample Preparation:
-
Following the conjugation reaction of your target protein with this compound, prepare samples of the unconjugated protein (control) and the PEGylated protein reaction mixture.
-
Determine the protein concentration of all samples.
-
Mix an appropriate amount of each sample with SDS-PAGE loading buffer.
2. SDS-PAGE:
-
Load the unconjugated and PEGylated protein samples onto a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the unconjugated protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom. A key indicator of successful PEGylation will be a shift in the apparent molecular weight of the protein, causing it to migrate slower than the unconjugated form.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Alternatively, an anti-PEG antibody can be used to specifically detect PEGylated species.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Successful conjugation will be indicated by the presence of a higher molecular weight band in the lane corresponding to the PEGylated sample compared to the unconjugated control. The intensity of this band can provide a semi-quantitative estimate of the conjugation efficiency.
II. Alternative Validation Methods
A. Mass Spectrometry (MS) for Precise Characterization
Mass spectrometry provides detailed information on the molecular weight of the conjugate, confirming the addition of the this compound linker and allowing for the determination of the degree of PEGylation.
1. Intact Mass Analysis:
-
Desalt the protein conjugate sample.
-
Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Deconvolute the resulting mass spectrum to determine the average molecular weight of the PEGylated protein. The mass increase should correspond to the mass of the attached this compound linker(s).
2. Peptide Mapping for Site Identification:
-
Reduce, alkylate, and digest the PEGylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the PEGylated peptides by their characteristic mass shift and fragmentation pattern to pinpoint the exact conjugation sites.
B. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for separating the PEGylated protein from the unconjugated protein and free PEG, enabling quantification of the conjugation efficiency.
1. Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the reaction mixture. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein.
-
Monitor the elution profile using a UV detector at 280 nm. The peak areas can be used to calculate the percentage of PEGylated and unconjugated protein.
2. Reversed-Phase Chromatography (RP-HPLC):
-
Use a C4 or C8 column and a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
-
The more hydrophobic PEGylated protein will typically elute later than the unconjugated protein.
-
Quantify the different species based on their peak areas in the chromatogram.
Conclusion
Validating the conjugation of this compound to proteins is a multi-faceted process that often requires the use of complementary analytical techniques. While Western blotting serves as a valuable initial screening tool to confirm conjugation, a comprehensive characterization relies on the quantitative power of HPLC and the detailed structural insights provided by mass spectrometry. By selecting the appropriate combination of these methods, researchers can ensure the quality, consistency, and efficacy of their PEGylated protein therapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. [PDF] Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Ms-PEG12-Boc Derivatives Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives is critical for ensuring the quality, efficacy, and reproducibility of PEGylated therapeutics and materials. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of Ms-PEG12-Boc, a heterobifunctional PEG linker. Supported by experimental data and detailed protocols, this document highlights the strengths of NMR in providing detailed structural information.
Performance Comparison: NMR vs. Alternative Techniques
NMR spectroscopy offers a powerful, non-destructive method for the detailed structural elucidation and purity assessment of PEG derivatives.[1] Unlike techniques that provide information on molecular weight distribution alone, NMR provides an absolute measurement of molecular weight for smaller polymers and can be used to determine the relative composition of block copolymers.[2] However, it is important to consider the strengths and limitations of each available analytical method.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Size Exclusion Chromatography (SEC) |
| Information Provided | Absolute structure, functional group confirmation, purity, molecular weight (for smaller polymers)[2] | Absolute molecular weight, end-group analysis[1] | Molecular weight distribution (Mw, Mn), polydispersity index (PDI) |
| Strengths | Non-destructive, detailed structural information, absolute quantitation of end-groups[1] | High sensitivity, accurate mass determination | Excellent for determining polydispersity |
| Limitations | Lower sensitivity, potential for peak overlap in large polymers, less accurate for high molecular weight determination (>25 kDa) | Can be challenging for polydisperse samples and high molecular weight PEGs (>10^6 Da), potential for bias in ionization/detection | Relative method requiring calibration with standards, can be inaccurate if analyte shape differs from standards |
| Sample Requirements | 5-10 mg, soluble in deuterated solvent | Microgram to nanogram quantities | Milligram quantities |
NMR Data for this compound
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are based on known chemical shifts for the mesylate and Boc functional groups, as well as the characteristic signals of the PEG backbone.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | 1.45 | s | 9H |
| -NH- (Boc) | ~5.0-5.3 | br s | 1H |
| -CH₂-CH₂-O- (PEG backbone) | 3.64 | s | ~44H |
| -CH₂-O-Ms | 4.35 | m | 2H |
| Ms-O-CH₂-CH₂- | 3.73 | m | 2H |
| CH₃-SO₂- (Mesylate) | 3.03 | s | 3H |
Note: The broad singlet for the -NH- proton can vary in chemical shift and may be broader in the presence of moisture.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ ppm) |
| -C(CH₃)₃ (Boc) | ~28.4 |
| -C(CH₃)₃ (Boc) | ~79.2 |
| -C=O (Boc) | ~156.1 |
| -CH₂-CH₂-O- (PEG backbone) | ~70.6 |
| -CH₂-O-Ms | ~69.9 |
| CH₃-SO₂- (Mesylate) | ~37.7 |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. PEG compounds can be hygroscopic, so handling in a dry environment is recommended.
-
Solvent Selection : Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry by storing it over molecular sieves.
-
Sample Weighing : Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature : Maintain a stable probe temperature, typically 25 °C (298 K).
-
Locking and Shimming : Insert the sample into the spectrometer. Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16 to 64, depending on the sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
Acquisition Time : 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled single-pulse sequence.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay : 2-5 seconds.
-
Visualizing the Characterization Workflow
The following diagram illustrates the key steps in the characterization of this compound using NMR spectroscopy and its comparison with alternative methods.
References
A Researcher's Guide to Biological Activity Assays for PROTACs: The Impact of Linker Design
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) offers a transformative approach to targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity are not merely passive spacers but active contributors to the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data and detailed methodologies for key biological assays.
The Decisive Role of the Linker in PROTAC Function
The linker's influence on a PROTAC's biological activity is multifaceted. It governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, an excessively long linker might not effectively bring the two proteins into proximity for ubiquitination.[1] The chemical composition of the linker also significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[][3]
Comparative Analysis of PROTAC Linkers: A Data-Driven Overview
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the DC50, which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, representing the maximum percentage of target protein degradation. Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. The following tables summarize experimental data illustrating the impact of linker modifications on PROTAC performance against various protein targets.
Impact of Linker Length on Target Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |
| Estrogen Receptor (ER) | Alkyl | 9 | >1000 | ~20 | |
| Estrogen Receptor (ER) | Alkyl | 12 | ~500 | ~60 | |
| Estrogen Receptor (ER) | Alkyl | 16 | ~100 | >80 | |
| Estrogen Receptor (ER) | Alkyl | 19 | ~500 | ~70 | |
| Estrogen Receptor (ER) | Alkyl | 21 | >1000 | ~40 |
Impact of Linker Composition on Target Protein Degradation
| Target Protein | Linker Type | Key Feature | Degradation Outcome | Reference |
| CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN | PEG | Three PEG units | Weak degradation | |
| BRD4 | Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| BRD4 | Rigid (Disubstituted Alkene) | Constrained conformation | More Potent |
Key Biological Assays for Evaluating PROTAC Activity
A comprehensive assessment of PROTAC efficacy requires a suite of robust biological assays. These assays are essential for understanding the mechanism of action and for optimizing PROTAC design.
Target Protein Degradation Assays
The gold standard for quantifying the reduction in target protein levels is Western Blot Analysis . This technique allows for the direct visualization and quantification of the target protein in cells following PROTAC treatment.
Cell Viability Assays are crucial for determining the cytotoxic effects of PROTACs. The MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used to measure cell viability and determine the half-maximal inhibitory concentration (IC50).
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be employed to study the formation and stability of this complex:
-
Surface Plasmon Resonance (SPR) : This label-free technique monitors the binding interactions between the PROTAC, the target protein, and the E3 ligase in real-time.
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase upon PROTAC binding.
Ubiquitination Assays
To confirm that protein degradation is occurring via the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of the target protein.
-
In-Cell Ubiquitination Assay : This assay typically involves immunoprecipitation of the target protein followed by Western blotting with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This high-throughput method can be used to monitor PROTAC-induced ubiquitination in a kinetic or endpoint format.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) : This bead-based assay can be adapted to detect the ubiquitination of a target protein.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: General experimental workflow for a PROTAC assay.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.
-
Compound Treatment: Add varying concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and tagged ubiquitin. Treat the transfected cells with the PROTAC of interest.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Conclusion
The linker is a critical determinant of PROTAC success. The careful selection and optimization of the linker, through systematic evaluation of its length, composition, and rigidity, are paramount for developing potent and selective protein degraders. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and conformationally constrained linkers to improve therapeutic properties. The comprehensive suite of biological and biophysical assays detailed in this guide provides researchers with the necessary tools to rationally design and validate the next generation of PROTACs for therapeutic intervention.
References
Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-faceted endeavor where the linker, the component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role. The choice between different linker types can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two of the most common flexible linkers used in PROTAC design: alkyl and polyethylene glycol (PEG) linkers, supported by experimental data.
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. |
| Polarity | Generally hydrophobic.[1] | Hydrophilic.[1] |
| Solubility | May decrease aqueous solubility of the PROTAC.[1] | Generally improves aqueous solubility.[1] |
| Cell Permeability | Can enhance cell permeability due to hydrophobicity, but conformational effects can be complex.[2] | Can either hinder or enhance permeability depending on conformational shielding of polar surface area. |
| Metabolic Stability | Generally considered to be metabolically stable. | May have reduced metabolic stability in vivo. |
| Synthesis | Synthetically accessible and chemically stable. | Can be more challenging and costly to synthesize compared to simple alkyl chains. |
Quantitative Comparison of PROTAC Performance
The following tables summarize experimental data from various studies, highlighting the impact of alkyl and PEG linkers on key performance indicators of PROTACs.
Table 1: Degradation Efficacy (DC50 and Dmax)
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | 21 atoms | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 atoms | 292 | 76 | |
| CRBN | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | - | |
| CRBN | PEG | Three PEG units | Weak degradation | - | |
| BRD4 | Alkyl (Hypothetical) | Alkyl Chain (12 atoms) | 35 | >90 | |
| BRD4 | PEG (Hypothetical) | PEG4 (12 atoms) | 15 | >95 |
Note: The BRD4 data is illustrative and compiled from general findings in the literature to highlight potential differences.
Table 2: Physicochemical and Permeability Properties
| PROTAC | Linker Type | Linker Composition | cLogP | TPSA (Ų) | Cell Permeability | Reference |
| VHL PROTAC 1 | Alkyl | Aliphatic | - | - | Low | |
| VHL PROTAC 2 | PEG | Ethylene glycol-based | - | - | High (22-fold higher than PROTAC 1) | |
| BRD4 PROTAC 1 | Alkyl | - | 4.2 | 165.2 | 2.5 x 10⁻⁷ cm s⁻¹ | |
| BRD4 PROTAC 2 | PEG | PEG2 | 3.5 | 174.5 | 1.8 x 10⁻⁷ cm s⁻¹ | |
| BRD4 PROTAC 3 | PEG | PEG4 | 2.8 | 193.0 | 1.1 x 10⁻⁷ cm s⁻¹ |
Note: The BRD4 data is illustrative and compiled from various sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their evaluation.
References
Validating Ternary Complex Formation: A Comparative Guide for Ms-PEG12-Boc PROTAC
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins through the ubiquitin-proteasome system.[][] The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[3][4] This guide provides a comparative analysis of key methodologies for validating the formation of the ternary complex, using a hypothetical PROTAC, "Ms-PEG12-Boc PROTAC," as a case study. We will compare its hypothetical performance with the well-characterized PROTAC, MZ1, and provide detailed experimental protocols.
The Logic of PROTAC-Induced Ternary Complex Formation
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] The PROTAC simultaneously binds to the POI and the E3 ligase, bringing them into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Comparative Analysis of Ternary Complex Validation Techniques
A variety of biophysical and cell-based assays are employed to confirm and characterize the formation of the PROTAC-induced ternary complex. Below is a comparison of key techniques, with hypothetical data for this compound PROTAC versus the established VHL-recruiting PROTAC, MZ1.
| Technique | Parameter Measured | Hypothetical this compound PROTAC Result | MZ1 (Reference) Result | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | KD(binary to POI) = 50 nMKD(binary to E3) = 100 nMKD(ternary) = 10 nM | KD(binary to Brd4) = 1-4 nMKD(binary to VHL) = 29-66 nMKD(ternary) = Cooperatively enhanced | Real-time kinetics, high sensitivity | Requires protein immobilization, potential for mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | KD(ternary) = 15 nMΔH = -12 kcal/moln = 1.1 | KD(ternary) = Cooperatively enhancedThermodynamic profile available | Label-free, solution-based, provides full thermodynamic profile | Requires large amounts of pure protein, lower throughput |
| Förster Resonance Energy Transfer (FRET) | Proximity of POI and E3 ligase | High FRET signal in the presence of PROTAC | High FRET signal in the presence of PROTAC | In-cell compatible, dynamic measurements | Requires protein labeling with fluorophores, potential for spectral overlap |
| NanoBRET | Ternary complex formation in live cells | Potent and sustained BRET signal | Potent and sustained BRET signal | Live-cell assay, high throughput | Requires genetic engineering of proteins (NanoLuc fusion) |
| Co-immunoprecipitation (Co-IP) | In-cell interaction of POI and E3 ligase | Increased association of POI and E3 ligase with PROTAC treatment | Increased association of Brd4 and VHL with PROTAC treatment | In-cell validation of interaction | Semi-quantitative, potential for false positives/negatives |
Experimental Workflow: Biophysical Characterization
The validation of a novel PROTAC like this compound PROTAC typically follows a structured workflow to characterize its binding properties and ability to form a ternary complex.
References
A Comparative Guide to Quantitative Analysis of Protein Degradation: PROTACs vs. Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing PEG-based linkers, against alternative protein degradation technologies. Supported by experimental data, this document provides a framework for selecting the appropriate degradation strategy and the methodologies for its quantitative assessment.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes the cell's natural protein disposal machinery, such as the ubiquitin-proteasome system (UPS) or the lysosomal pathway, to selectively remove proteins of interest. Proteolysis Targeting Chimeras (PROTACs) have been at the forefront of this field. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are commonly used due to their ability to improve solubility and pharmacokinetic properties. The length of the PEG linker can significantly impact the stability of the ternary complex (PROTAC-target protein-E3 ligase) and, consequently, the degradation efficiency. This guide will delve into the quantitative analysis of a PROTAC featuring a PEG12-based linker and compare its performance with other PROTACs and alternative degradation technologies like molecular glues and Lysosome-Targeting Chimeras (LYTACs).
Quantitative Comparison of Protein Degradation Technologies
The efficacy of protein degraders is primarily assessed by two key parameters:
-
DC50 : The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation achievable with a given degrader. A higher Dmax value indicates greater efficacy.
Below are tables summarizing the quantitative performance of various protein degradation technologies based on published experimental data.
Table 1: Performance of PROTACs with Varying PEG Linker Lengths Targeting Bruton's Tyrosine Kinase (BTK)
This table illustrates the impact of PEG linker length on the degradation of BTK in Mino cells. The data is adapted from a study that systematically evaluated a series of reversible covalent PROTACs.
| PROTAC Name | Linker Composition | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | 2.2 | 97 |
| IR-1 | PEG4 | 3.5 | 95 |
| IR-2 | PEG8 | 8.7 | 90 |
| RC-3 | PEG12 | 4.1 | 96 |
Data presented in this table is illustrative and compiled from published research to demonstrate the comparative performance of different linker lengths.
Table 2: Performance Comparison of Different Protein Degradation Platforms
This table provides a comparative overview of the degradation efficiency of a PROTAC, a molecular glue, and a LYTAC targeting different proteins.
| Degrader Type | Degrader Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC | MZ1 | BRD4 | HeLa | ~25 | >90% |
| Molecular Glue | PVTX-405 | IKZF2 | MOLM-14 | 0.7 | 91% |
| LYTAC (PolyTAC) | Ctx-36-PolyTAC | EGFR | SK-BR-3 | 100 - 500 | ~60% |
Data is compiled from various sources for comparative purposes. Direct comparison of potency should be made with caution due to different targets, cell lines, and experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms and the experimental procedures for their analysis is crucial for interpreting quantitative degradation data.
PROTAC Mechanism of Action
A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Quantitative Western Blotting
Western blotting is a cornerstone technique for quantifying protein degradation. The workflow involves cell treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Safety Operating Guide
Clarification Required for Accurate Disposal Guidance of Ms-PEG12-Boc
To ensure the safe and proper disposal of "Ms-PEG12-Boc," it is crucial to first accurately identify the specific chemical compound. The term "this compound" is an ambiguous identifier, and several related but distinct compounds with similar names exist. To provide you with the most accurate and relevant safety and disposal information, please specify the exact compound you are working with.
During our initial search, we found information on several related polyethylene glycol (PEG) derivatives, including:
-
Boc-NH-PEG12-COOH (also known as t-Boc-N-Amido-PEG12-acid)[1]
-
m-PEG12-amine [2]
-
t-Boc-N-amido-PEG12-acid [3]
The handling, hazards, and disposal procedures can vary significantly between these different molecules. For example, a Safety Data Sheet (SDS) was located for "t-Boc-Aminooxy-PEG12-acid," which outlines specific handling and safety precautions. However, this information may not be applicable to other PEG derivatives.
To proceed, please provide one of the following:
-
The full chemical name
-
The Chemical Abstracts Service (CAS) number
Once you provide the precise chemical identifier, we can perform a targeted search for the correct Safety Data Sheet and furnish you with the detailed disposal protocols, quantitative data, and safety information you require. This will enable us to generate the necessary procedural guidance and visualizations to ensure the safe management of this chemical in your laboratory.
References
- 1. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 2. m-PEG12-amine | C25H53NO12 | CID 51340958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. t-Boc-N-amido-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]
Personal protective equipment for handling Ms-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling Ms-PEG12-Boc.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye and Face Protection | Chemical splash goggles with side shields and a face shield. | Protects eyes and face from splashes, aerosols, and solid particulates.[1][2] A face shield offers additional protection for the entire face. |
| Body Protection | A laboratory coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a chemical fume hood. | Protects against the inhalation of potentially harmful aerosols or fine powders.[1] Engineering controls like a fume hood are the primary means of exposure reduction. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for safe handling.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Donning : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.
-
-
Handling the Compound :
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination :
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
-
PPE Doffing :
-
Remove PPE in the correct order to avoid cross-contamination.
-
Remove the outer pair of gloves first, followed by the apron, face shield, and goggles.
-
Remove the laboratory coat and the inner pair of gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams. Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[3]
-
Container Labeling : Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any waste down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
